molecular formula C15H9O6- B1263031 Cyanidin(1-)

Cyanidin(1-)

Cat. No.: B1263031
M. Wt: 285.23 g/mol
InChI Key: NIPNPECHKPMAOO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanidin(1-), typically supplied as Cyanidin chloride, is a natural anthocyanidin of significant interest in biochemical and pharmacological research. It serves as the aglycone core for various anthocyanin pigments found in dark berries, fruits, and red cabbage . In research settings, Cyanidin is recognized for its potent antioxidant activity, effectively scavenging free radicals to mitigate oxidative stress . Its research applications extend to the investigation of neuroprotective mechanisms, with studies indicating it can cross the blood-brain barrier and modulate pathways implicated in neurodegenerative diseases . Furthermore, Cyanidin has demonstrated anti-adipogenic properties; a 2023 study elucidated that it inhibits adipogenesis in 3T3-L1 preadipocytes by activating the PLC-IP3 pathway and intracellular Ca2+ signaling . Its bioactivities also include anti-inflammatory effects through the suppression of key pathways like NF-κB, and potential cardioprotective benefits by protecting endothelial function and reducing LDL oxidation . Researchers value this compound for its multi-targeted mechanism of action, influencing cellular processes from gene expression to intracellular signaling. The product is provided for laboratory research purposes. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound following safe laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H9O6-

Molecular Weight

285.23 g/mol

IUPAC Name

4-(3,5-dihydroxy-7-oxochromen-2-yl)-2-hydroxyphenolate

InChI

InChI=1S/C15H10O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-6,17-20H/p-1

InChI Key

NIPNPECHKPMAOO-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=O)C=C3O2)O)O)O)[O-]

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Cyanidin

General Phenylpropanoid and Flavonoid Pathway Involvement

The biosynthesis of cyanidin (B77932) originates from the phenylpropanoid pathway, a major route in plant secondary metabolism that produces a wide array of phenolic compounds from the aromatic amino acid L-phenylalanine. bioone.orgmdpi.com The pathway begins when the enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the conversion of L-phenylalanine to cinnamic acid. ontosight.aifrontiersin.org Subsequent hydroxylations and ligation with Coenzyme A, catalyzed by Cinnamate-4-Hydroxylase (C4H) and 4-Coumarate:CoA Ligase (4CL) respectively, yield p-coumaroyl-CoA, a key precursor molecule that stands at the entry point to the flavonoid-specific branch. mdpi.comresearchgate.net

The flavonoid pathway commences when Chalcone (B49325) Synthase (CHS) condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a C15 intermediate known as naringenin (B18129) chalcone. wikipedia.orgmdpi.com This chalcone is then rapidly isomerized by Chalcone Isomerase (CHI) to produce the flavanone (B1672756), naringenin. wikipedia.orgontosight.ai Naringenin is a critical branch-point intermediate from which various classes of flavonoids, including the precursors to cyanidin, are derived. mdpi.com The conversion of naringenin to cyanidin requires a series of hydroxylation and reduction steps that modify its basic flavonoid skeleton. wikipedia.org

Key Enzymatic Steps and Structural Genes in Cyanidin Biosynthesis

The conversion of the flavanone naringenin to cyanidin is orchestrated by a sequence of five key enzymes. Each enzyme is encoded by a specific structural gene and catalyzes a precise modification of the flavonoid molecule.

Chalcone Synthase (CHS) is the first and often rate-limiting enzyme in the flavonoid biosynthetic pathway. researchgate.net It catalyzes the sequential condensation of three acetate (B1210297) units from malonyl-CoA with one molecule of p-coumaroyl-CoA, derived from the phenylpropanoid pathway. wikipedia.orgmdpi.com This reaction forms the characteristic C6-C3-C6 backbone of flavonoids, resulting in the production of naringenin chalcone. wikipedia.orgontosight.ai

Immediately following its synthesis, the unstable naringenin chalcone is acted upon by Chalcone Isomerase (CHI). ontosight.airesearchgate.net CHI catalyzes the stereospecific intramolecular cyclization of the chalcone to form the flavanone (2S)-naringenin. wikipedia.orgontosight.ai This step establishes the heterocyclic C-ring of the flavonoid skeleton, a foundational structure for subsequent enzymatic modifications leading to cyanidin.

Flavanone 3-Hydroxylase (F3H), a 2-oxoglutarate-dependent dioxygenase, introduces a hydroxyl group at the C-3 position of the C-ring of naringenin. ontosight.aimdpi.com This hydroxylation converts the flavanone naringenin into the corresponding dihydroflavonol, dihydrokaempferol (B1209521) (DHK). ontosight.aimdpi.com Dihydroflavonols are crucial intermediates and represent a key branch point in the flavonoid pathway, serving as precursors for both flavonols and anthocyanidins. mdpi.com

The hydroxylation pattern of the B-ring is a primary determinant of anthocyanidin color. Flavonoid 3'-Hydroxylase (F3'H), a cytochrome P450-dependent monooxygenase, is the key enzyme that dictates the path towards cyanidin. mdpi.comresearchgate.net F3'H introduces a hydroxyl group at the 3'-position of the B-ring of either naringenin or dihydrokaempferol (DHK). mdpi.comresearchgate.net When F3'H acts on DHK, it converts it to dihydroquercetin (DHQ). mdpi.commdpi.com This 3',4'-hydroxylation pattern on the B-ring is the structural signature that ultimately leads to cyanidin. mdpi.com

Dihydroflavonol 4-Reductase (DFR) is an NADPH-dependent enzyme that catalyzes the stereospecific reduction of the C4-keto group of dihydroflavonols to produce colorless flavan-3,4-diols, also known as leucoanthocyanidins. ontosight.aimdpi.com Specifically, DFR converts dihydroquercetin (DHQ) into leucocyanidin (B1674801). ontosight.aimdpi.com The substrate specificity of DFR can be a critical control point in determining the type of anthocyanin produced in a plant. biotech-asia.org In cyanidin-producing plants, DFR efficiently reduces DHQ. frontiersin.org

The final step in the formation of the cyanidin aglycone is catalyzed by Anthocyanidin Synthase (ANS), also known as Leucoanthocyanidin Dioxygenase (LDOX). ontosight.aimdpi.com ANS is a non-heme, 2-oxoglutarate-dependent dioxygenase that converts the colorless leucocyanidin into the colored cyanidin cation. frontiersin.orgmdpi.com This reaction involves the oxidation of the C-ring, which creates the conjugated system responsible for the pigment's characteristic reddish-purple color. wikipedia.org The resulting cyanidin is unstable under physiological conditions and is typically rapidly stabilized by glycosylation. biotech-asia.org

Data Tables

Table 1: Key Enzymes in Cyanidin Biosynthesis

Enzyme Abbreviation Enzyme Class Substrate(s) Product
Phenylalanine Ammonia-Lyase PAL Lyase L-phenylalanine Cinnamic acid
Cinnamate-4-Hydroxylase C4H Monooxygenase Cinnamic acid p-Coumaric acid
4-Coumarate:CoA Ligase 4CL Ligase p-Coumaric acid, CoA p-Coumaroyl-CoA
Chalcone Synthase CHS Polyketide Synthase p-Coumaroyl-CoA, 3x Malonyl-CoA Naringenin Chalcone
Chalcone Isomerase CHI Isomerase Naringenin Chalcone Naringenin
Flavanone 3-Hydroxylase F3H Dioxygenase Naringenin Dihydrokaempferol (DHK)
Flavonoid 3'-Hydroxylase F3'H Monooxygenase Dihydrokaempferol (DHK) Dihydroquercetin (DHQ)
Dihydroflavonol 4-Reductase DFR Reductase Dihydroquercetin (DHQ) Leucocyanidin

Table 2: Compound Names Mentioned in this Article

Compound Name
4-Coumarate:CoA Ligase
4-Coumaroyl-CoA
Anthocyanidin Synthase
Chalcone Isomerase
Chalcone Synthase
Cinnamate-4-Hydroxylase
Cinnamic acid
Coenzyme A
Cyanidin
Dihydroflavonol 4-Reductase
Dihydrokaempferol
Dihydroquercetin
Flavanone 3-Hydroxylase
Flavonoid 3'-Hydroxylase
L-phenylalanine
Leucocyanidin
Malonyl-CoA
Naringenin
Naringenin chalcone
p-Coumaric acid

Glucosyltransferases (GTs) and Acyltransferases (ATs)

The stability and diversity of cyanidin in plants are significantly enhanced by glycosylation and acylation, processes catalyzed by glucosyltransferases (GTs) and acyltransferases (ATs), respectively.

Glucosyltransferases (GTs) are responsible for attaching sugar moieties, such as glucose, galactose, rhamnose, and xylose, to the cyanidin aglycone. frontiersin.org This glycosylation step is crucial as it increases the solubility and stability of the anthocyanin molecule. frontiersin.org A key enzyme in this process is UDP-glucose:anthocyanidin 3-O-glucosyltransferase (UA3GT), which catalyzes the transfer of a glucose molecule from UDP-glucose to the 3-hydroxyl group of cyanidin. nih.gov This initial glycosylation is often a prerequisite for further modifications. nih.gov For instance, in some plants, after the initial 3-O-glucosylation, other GTs can add more sugar units to the molecule. In carnation and delphinium, a novel acyl-glucose–dependent glucosyltransferase (AA5GT) has been identified, which transfers a glucose moiety to the 5-position of cyanidin 3-glucoside. nih.gov This indicates that the glycosylation pattern can be complex and species-specific.

Acyltransferases (ATs) further modify the glycosylated cyanidin by adding acyl groups, such as coumaroyl, caffeoyl, feruloyl, or sinapoyl groups, to the sugar moieties. researchgate.net This acylation enhances the stability of the anthocyanin, particularly its color, in the vacuole. There are two main classes of ATs involved in anthocyanin biosynthesis: those that use acyl-CoA as the acyl donor (BAHD family) and those that use acyl-glucose as the donor (serine carboxypeptidase-like, or SCPL, family). researchgate.net For example, in carrot, DcSCPL1 and DcSAT1 are involved in the synthesis of acylated cyanidin derivatives. researchgate.net The specific ATs present in a plant determine the final structure and color of the accumulated cyanidin-based anthocyanins. researchgate.net

Table 1: Key Glucosyltransferases and Acyltransferases in Cyanidin Modification

Enzyme ClassEnzyme NameFunctionPlant Species
Glucosyltransferases (GTs) UDP-glucose:anthocyanidin 3-O-glucosyltransferase (UA3GT)Adds glucose to the 3-position of cyanidin. nih.govMaize, Freesia hybrida frontiersin.orgnih.gov
Acyl-glucose–dependent glucosyltransferase (AA5GT)Adds glucose to the 5-position of cyanidin 3-glucoside. nih.govCarnation, Delphinium nih.gov
Anthocyanin 3-O-glucoside: 2′′-O-xylosyltransferase (UGT79B1)Adds xylose to the 2''-position of the glucose on cyanidin 3-O-glucoside. nih.govArabidopsis thaliana nih.gov
Acyltransferases (ATs) Serine carboxypeptidase-like acyltransferases (SCPL-AATs)Transfer acyl groups from acyl-glucose to anthocyanins. researchgate.netCarrot, Delphinium researchgate.net
BAHD family acyltransferasesTransfer acyl groups from acyl-CoA to anthocyanins. researchgate.netGeneral in plants researchgate.net

Methyltransferases (MTs)

Methylation is another important modification step in the biosynthesis of some anthocyanins, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). oup.com These enzymes transfer a methyl group from SAM to the hydroxyl groups on the B-ring of the cyanidin molecule. mdpi.com While cyanidin itself is not methylated, its derivatives can be. For example, the methylation of cyanidin can lead to the formation of peonidin. mdpi.com

In grapevine, an anthocyanin O-methyltransferase (AOMT) has been characterized that can methylate both anthocyanins and flavonols. oup.com This enzyme shows activity with cyanidin 3-O-glucoside, indicating that methylation can occur after glycosylation. oup.com The expression of these MTs is often developmentally regulated and tissue-specific, contributing to the specific anthocyanin profiles observed in different plant organs. oup.com Research in Cordyceps cicadae has also identified an O-methyltransferase, CcOMT9, which plays a role in the cyanidin biosynthesis pathway by affecting phenylalanine metabolism. frontiersin.org

Genetic Regulation of Cyanidin Biosynthesis

The biosynthesis of cyanidin is intricately regulated at the genetic level, primarily through the action of transcription factors that control the expression of the structural genes involved in the pathway.

Transcription Factors (e.g., R2R3-MYB, bHLH, NAC)

The coordinated expression of anthocyanin biosynthetic genes is largely controlled by a protein complex known as the MBW complex, which consists of R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat proteins. frontiersin.orgnih.gov

R2R3-MYB proteins are key determinants of the spatial and temporal patterns of anthocyanin production. frontiersin.org They act as transcriptional activators or repressors of the structural genes. nih.gov For instance, in grapevine, specific R2R3-MYB transcription factors regulate anthocyanin biosynthesis in vegetative tissues. frontiersin.org In zinnia, ZeMYB9 has been shown to activate the expression of the flavonoid 3′-hydroxylase (F3′H) gene, thereby promoting cyanidin synthesis. frontiersin.org The simultaneous expression of the R2R3-MYB AmRosea1 and the bHLH AmDelila from snapdragon in orange carrots was sufficient to activate the anthocyanin pathway and lead to cyanidin accumulation. researchgate.net

bHLH proteins act as co-regulators with R2R3-MYB proteins. ashs.org The interaction between MYB and bHLH factors is often necessary for the activation of target gene promoters. mdpi.com In strawberry, 47 bHLH transcription factors were found to be differentially expressed and associated with anthocyanin biosynthesis. nih.gov

NAC transcription factors have also been implicated in the regulation of anthocyanin biosynthesis. frontiersin.org In a study on pink-flowered strawberries, 41 NAC family members were identified as being differentially expressed and potentially involved in regulating the pathway. nih.govresearchgate.net

Other transcription factor families, such as WRKY, MADS-box, bZIP, and SPL, have also been identified as playing roles in the regulation of anthocyanin biosynthesis in various plants. mdpi.com

Gene Expression Patterns and Correlation with Cyanidin Accumulation

A strong correlation often exists between the expression levels of key structural genes and the accumulation of cyanidin. In many plant species, the transcript abundance of genes such as chalcone synthase (CHS), flavanone 3-hydroxylase (F3H), dihydroflavonol 4-reductase (DFR), and anthocyanidin synthase (ANS) is significantly higher in tissues that accumulate cyanidin.

For example, in purple carrot cultivars, the expression levels of PAL3/PAL4, CA4H1, 4CL1, CHS1, F3H1, F3′H1, DFR1, and LDOX1/LDOX2 were significantly higher in the taproots compared to non-purple cultivars, which correlated with anthocyanin accumulation. nih.gov Similarly, in 'Red Zaosu' pears, the expression profiles of critical anthocyanin biosynthetic genes were consistent with the changes in anthocyanin content during fruit development. mdpi.com The decreased expression of PbDFR, PbANS, and the transcription factor PbMYB10 was linked to the loss of red color in a green mutant. mdpi.com In pink-flowered strawberries, the expression patterns of FpDFR and FpANS genes corresponded to the accumulation of cyanidin. nih.govresearchgate.net

Molecular Mechanisms of Gene Regulation (e.g., promoter analysis, mRNA methylation)

The regulation of cyanidin biosynthesis genes involves complex molecular mechanisms.

Promoter Analysis: The promoters of anthocyanin biosynthetic genes contain specific cis-regulatory elements that are recognized and bound by transcription factors like R2R3-MYBs. consensus.app The interaction of these transcription factors with the promoter regions initiates or represses the transcription of the structural genes. consensus.app Analysis of these promoter regions helps to understand how different transcription factors exert their control over the pathway.

mRNA Methylation: Emerging evidence suggests that epigenetic modifications, such as mRNA methylation, can also regulate gene expression post-transcriptionally. nih.gov N6-methyladenosine (m6A) is a prevalent mRNA modification that can influence mRNA processing, export, stability, and translation. nih.gov In Cordyceps cicadae, the methyltransferase CcOMT9, which is implicated in cyanidin biosynthesis, is also suggested to be involved in mRNA methylation, hinting at a potential link between epigenetic regulation and cyanidin production. frontiersin.org DNA methylation, another epigenetic mechanism, can also lead to gene silencing by altering chromatin structure and preventing the binding of transcription factors. nih.gov The interplay between DNA methylation, miRNA, and mRNA expression presents a complex regulatory network that can influence cyanidin biosynthesis. cd-genomics.com

Biosynthesis in Diverse Biological Systems

Cyanidin biosynthesis is not limited to higher plants; it has also been observed in other organisms, including fungi.

While the pathway is well-characterized in plants like fruits, vegetables, and flowers, the discovery of cyanidin production in fungi suggests a broader distribution of this metabolic capability. In the fungus Aspergillus sydowii H-1, a novel anthocyanin synthesis pathway was identified that produces several anthocyanins, including cyanidin 3-O-glucoside. frontiersin.orgnih.gov This fungal pathway appears to differ from the one in plants. frontiersin.org More recently, a new cyanidin biosynthesis pathway was also discovered in the fungus Cordyceps cicadae, where the genes CcDFR and CcOMT9 were identified as key regulatory components. frontiersin.org These findings open up new avenues for exploring the evolution and diversification of cyanidin biosynthesis across different biological kingdoms.

Plant Systems

Cyanidin and its derivatives are responsible for many of the red, purple, and blue hues found in the leaves, flowers, and fruits of numerous plant species. The genetic and biochemical regulation of its synthesis varies between species, leading to distinct coloration patterns and metabolic profiles.

Phoebe bournei In the Chinese specialty tree Phoebe bournei, known for the vibrant color of its leaves, cyanidin-3-O-glucoside (Cya-3-O-glu) has been identified as the characteristic metabolite responsible for the red coloration. mdpi.comresearchgate.netresearchgate.net Metabolomic studies of red leaves at various developmental stages revealed high levels of Cya-3-O-glu, particularly in the early S1 stage. mdpi.comresearchgate.net Transcriptome analysis identified 94 structural genes involved in anthocyanin biosynthesis. mdpi.comresearchgate.net The expression of the flavanone 3'-hydroxylase gene (PbF3'H) was found to be significantly correlated with the concentration of Cya-3-O-glu. mdpi.comresearchgate.net Furthermore, two transcription factors, PbbHLH1 and PbbHLH2, were identified as key regulators of the pathway, with their overexpression in tobacco triggering anthocyanin accumulation. mdpi.comresearchgate.net

Zinnia elegans Zinnia elegans, a popular ornamental plant, displays a wide range of flower colors, with cyanidin-based anthocyanins being the primary pigments in red and purple cultivars. researchgate.netfrontiersin.org The main cyanidin derivatives identified include cyanidin 3-O-(6''-acetyl) glucoside-5-O-glucoside (Cy3AG5G) and cyanidin 3-O-(6''-acetyl)glucoside (Cy3AG). nih.gov The metabolic flux towards cyanidin synthesis is largely controlled by the enzyme flavonoid 3'-hydroxylase (F3'H), which converts dihydrokaempferol to dihydroquercetin. frontiersin.orgnih.gov The expression level of the ZeF3'H gene is significantly higher in purple and red cultivars compared to those with pink and coral flowers, indicating its crucial role in cyanidin accumulation. researchgate.netnih.gov A R2R3-MYB transcription factor, ZeMYB9, has been shown to positively regulate cyanidin synthesis by directly activating the expression of the ZeF3'H gene. nih.gov

Passiflora (Passion Fruit) In the purple-skinned passion fruit (Passiflora edulis), cyanidin derivatives are the main components responsible for the peel's color. acs.org The total anthocyanin content in the skin of purple cultivars is over 1000 times higher than in yellow cultivars. acs.org Among the 25 anthocyanin metabolites detected, cyanidin 3-O-glucoside and its malonylated form are the most abundant. acs.org The biosynthesis is regulated at the transcriptional level, with the R2R3-MYB transcription factor PeMYB114 acting as a key activator. acs.org This factor significantly upregulates the expression of late anthocyanin biosynthesis genes, such as dihydroflavonol 4-reductase (DFR), which is a pivotal enzyme in the pathway. acs.org In a broader study of five Passiflora species, 14 different anthocyanins were identified, with the color variations attributed to different ratios of pelargonidin (B1210327), delphinidin (B77816), and cyanidin derivatives. mdpi.comresearchgate.net The expression of F3'H, F3'5'H, and DFR genes correlates strongly with the specific anthocyanin profiles in each species. mdpi.com

Rapeseed (Brassica napus) The color of rapeseed petals is linked to cyanidin biosynthesis. mdpi.com In a red-flowered line, metabolomics analysis revealed 26 cyanidin derivatives. mdpi.com The fading of petal color after flowering is associated with the degradation of these anthocyanins and the downregulation of biosynthetic genes. mdpi.com Conversely, under high light stress, rapeseed seedlings change color from green to purple due to a significant increase in anthocyanin content, with cyanidin glucosides increasing 9.6-fold. nih.gov This response involves the upregulation of key biosynthetic genes, including dihydroflavonol reductase (BnDFR) and anthocyanin synthase (BnANS), as well as regulatory transcription factors like BnPAP2 (MYB-type) and BnGL3 (bHLH-type). nih.gov In black-seeded rapeseed, the flavonoid pathway, which produces proanthocyanidins (B150500) like cyanidin, is responsible for seed coat pigmentation. nih.gov

Carrot (Daucus carota) Purple carrots are a rich source of cyanidin-based anthocyanins, which are valued as natural food colorants. encyclopedia.pub The taproots of purple varieties predominantly contain five major cyanidin glycosides, with cyanidin 3-xylosyl(feruloylglucosyl)galactoside often being the most abundant. mdpi.comnih.gov The acylation of these compounds with acids like sinapic and ferulic acid enhances their stability. encyclopedia.pubplos.org The genetic control of the pathway has been extensively studied, with several key structural and regulatory genes identified. mdpi.com For instance, the knockout of the flavanone 3-hydroxylase gene (DcF3H1) leads to a loss of color. mdpi.com A specific glucosyltransferase, DcUSAGT1, is involved in the acylation process by producing 1-O-sinapoylglucose, which acts as an acyl donor. plos.org The entire pathway is inactive in orange carrots but can be switched on by the simultaneous expression of two transcription factors, demonstrating that while the necessary biosynthetic genes are present, they lack suitable activators. nih.gov Regulatory genes such as DcMYB6 and DcMYB7 have been identified as crucial for anthocyanin accumulation in purple carrot tissues. mdpi.com

Interactive Table: Key Genes and Metabolites in Plant Cyanidin Biosynthesis

OrganismKey Genes/Transcription FactorsFunctionPrimary Cyanidin Metabolites
Phoebe bourneiPbF3'H, PbbHLH1, PbbHLH2Catalyzes a key step in the pathway (F3'H) and regulates gene expression (bHLH). mdpi.comCyanidin-3-O-glucoside (Cya-3-O-glu). mdpi.comresearchgate.net
Zinnia elegansZeF3'H, ZeMYB9Catalyzes the conversion to dihydroquercetin (F3'H) and activates its expression (MYB). nih.govCyanidin 3-O-(6''-acetyl) glucoside-5-O-glucoside (Cy3AG5G), Cyanidin 3-O-(6''-acetyl)glucoside (Cy3AG). nih.gov
PassifloraPeMYB114, DFR, F3'HActivates late biosynthesis genes (MYB) which catalyze key reduction and hydroxylation steps. acs.orgmdpi.comCyanidin 3-O-glucoside, Cyanidin 3-O-(6-O-malonyl-beta-d-glucoside). acs.org
RapeseedBnDFR, BnANS, BnPAP2, BnGL3Catalyze late steps of the pathway (DFR, ANS) and regulate expression under stress (PAP2, GL3). nih.govVarious cyanidin glucosides and derivatives. mdpi.comnih.gov
CarrotDcF3H1, DcUSAGT1, DcMYB6, DcMYB7Catalyze hydroxylation (F3H1), acylation (USAGT1), and regulate the pathway (MYB). mdpi.complos.orgmdpi.comFive major cyanidin glycosides, including acylated forms like cyanidin 3-xylosyl(feruloylglucosyl)galactoside. mdpi.comnih.gov

Fungal Systems

Historically, anthocyanins were thought to be exclusive to plants. However, recent discoveries have identified novel biosynthesis pathways in fungi, demonstrating their capacity to produce these complex pigments.

Cordyceps cicadae The traditional medicinal fungus Cordyceps cicadae has been found to produce cyanidin, specifically in the stable form of cyanidin-3-O-glucoside (C3G). frontiersin.orgnih.govnih.gov Research has revealed a distinct anthocyanin biosynthesis pathway in this fungus, identifying two key genes with opposing regulatory functions. frontiersin.orgnih.gov The gene CcDFR, homologous to the plant dihydroflavonol-4-reductase, is a crucial regulatory gene in the biosynthesis pathway; its deletion leads to a reduction in C3G content and suppresses other biosynthesis genes. frontiersin.orgnih.govnih.gov In contrast, the deletion of another gene, CcOMT9, results in an increase in C3G production. frontiersin.orgnih.govnih.gov This gene appears to regulate the pathway by affecting the metabolism of phenylalanine, the initial precursor for cyanidin synthesis. nih.gov This discovery of a functional cyanidin pathway in C. cicadae opens avenues for the industrial production of this valuable compound through fungal fermentation. frontiersin.orgnih.gov

Aspergillus sydowii A novel anthocyanin synthesis pathway was also discovered in the fungus Aspergillus sydowii H-1, which produces a purple pigment during fermentation. frontiersin.orgnih.govnih.gov Through a combination of transcriptomics and metabolomics, researchers identified 31 genes involved in directing cyanidin production. frontiersin.orgnih.govresearchgate.net Among these, key enzyme-encoding genes like chalcone synthase (CHS) and cinnamate-4-hydroxylase (C4H) were identified, with their closest homologs found in plants. researchgate.net Metabolomic analysis confirmed the presence of five different anthocyanins, including cyanidin 3-O-glucoside. frontiersin.orgnih.govresearchgate.net The study of gene expression at different fermentation stages helped to map out the putative pathway, which includes both the phenylpropanoid and flavonoid biosynthesis steps, similar to the plant pathway. researchgate.net

Interactive Table: Key Genes and Metabolites in Fungal Cyanidin Biosynthesis

OrganismKey Genes/Transcription FactorsFunctionPrimary Cyanidin Metabolites
Cordyceps cicadaeCcDFR, CcOMT9Key positive regulator of the pathway (CcDFR); negative regulator affecting phenylalanine metabolism (CcOMT9). frontiersin.orgnih.govCyanidin-3-O-glucoside (C3G). frontiersin.orgnih.gov
Aspergillus sydowiiCHS, C4H, and 29 other related genesCatalyze initial steps (CHS, C4H) and subsequent stages of the anthocyanin pathway. researchgate.netFive anthocyanins, including cyanidin derivatives. frontiersin.orgresearchgate.net

Cyanidin Derivatives and Structural Modifications in Research

Common Glycosidic Derivatives

Glycosylation, the attachment of sugar moieties to the cyanidin (B77932) core, is the most common modification. The type and position of the sugar can dramatically alter the compound's characteristics.

Cyanidin 3-O-glucoside (C3G), also known as kuromanin, is one of the most abundant and widely studied anthocyanins. researchgate.netnih.gov It is a water-soluble flavonoid found in a variety of pigmented fruits, vegetables, and legumes. mdpi.comfrontiersin.org Research into C3G is extensive, covering its potential health benefits and its role as a natural colorant. mdpi.com Studies have shown that C3G exhibits potent antioxidant and anti-inflammatory properties. nih.govfrontiersin.org For instance, it has been demonstrated to protect pancreatic β-cells from oxidative stress-induced apoptosis. nih.gov Research also indicates its potential in managing metabolic disorders by improving hyperglycemia and insulin (B600854) sensitivity in diabetic mice. mdpi.com Furthermore, C3G has been investigated for its ability to alleviate oxidative stress in pancreas islets under hyperglycemic conditions by activating mitophagy. rsc.org In the context of chronic diseases, C3G is noted for its capacity to modulate gut microbiota and ameliorate chronic inflammatory conditions. frontiersin.org It has shown efficacy in combating obesity by regulating lipid metabolism and enhancing energy homeostasis. nih.gov

Cyanidin 3-O-galactoside (Cy3Gal) is another prevalent anthocyanin, widely distributed in fruits like apples and berries, with chokeberries being a particularly rich source. nih.govnih.gov This compound is the subject of substantial research focusing on its biosynthesis, chemical stability, and physiological functions. nih.govdntb.gov.ua Like other anthocyanins, Cy3Gal possesses strong antioxidant properties. semanticscholar.org Its health effects have been investigated across various domains, including anti-inflammatory, anticancer, antidiabetic, and cardiovascular protective capacities. nih.govdntb.gov.uasemanticscholar.org Notably, research has highlighted its potential role in brain health, with studies suggesting it can cross the blood-brain barrier, stimulate neurogenesis, improve neuron plasticity, and reduce neuronal damage. solabianutrition.com In comparative studies, Cy3Gal has demonstrated a higher brain protective effect against ischemia-induced cell death in rats compared to cyanidin 3-O-glucoside. mdpi.com

Cyanidin 3-O-rutinoside (C3R) is a naturally occurring anthocyanin found in sources such as blackberries, mulberries, and black raspberries. nih.govresearchgate.net Research has identified its potential anti-hyperlipidemic activity. nih.gov In vitro studies have shown that C3R can act as a mixed-type competitive inhibitor of pancreatic lipase (B570770) and can inhibit the formation of cholesterol micelles. nih.gov Furthermore, C3R has been found to reduce cholesterol uptake in Caco-2 cells and suppress the mRNA expression of the cholesterol transporter NPC1L1. nih.gov Animal studies have also demonstrated that C3R derived from Mori Fructus can significantly decrease serum lipid levels and attenuate diet-induced hepatic damage in mice. nih.gov The mechanisms for these effects appear to involve the modulation of gut microbiota and lipid metabolism pathways. nih.gov Research has also explored its role alongside cyanidin 3-glucoside in inhibiting the migration and invasion of human lung cancer cells. researchgate.net

Beyond the most common monosaccharides, cyanidin can be linked to a diverse array of sugars and sugar combinations, leading to a wide range of derivatives with unique properties.

Cyanidin-3-arabinoside (C3A): Isolated from blueberries, this compound has been identified as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes. acs.orgnih.gov It exhibited a reversible mixed-pattern inhibition of PTP1B and was shown to promote glycogen (B147801) synthesis. acs.orgnih.gov Other research has shown C3A can effectively decrease mitochondrial reactive oxygen species accumulation and reverse dihydrotestosterone (B1667394) (DHT)-induced senescence in dermal papilla cells, suggesting its potential in addressing androgenetic alopecia. nih.gov

Cyanidin 3-(xylosyl)glucoside: Research has identified various forms of this derivative. For example, cyanidin 3-O-(2″-xylosyl)-glucoside from Siberian ginseng fruits was found to inhibit UVB-induced COX-2 expression. researchgate.net A novel and major pigment in the fruits of Sambucus canadensis was identified as cyanidin 3-O-[6-O-(E-p-coumaroyl-2-O-(beta-D-xylopyranosyl)-beta-D-glucopyranoside]-5-O-beta-D-glucopyranoside. nih.gov Black raspberries contain significant amounts of cyanidin 3-xylosylrutinoside, which, along with C3R, contributes significantly to their antioxidant capacity. researchgate.net

Cyanidin diglucoside: Cyanidin-3,5-diglucoside has been studied for its color stability and structural transformations in aqueous solutions. acs.org Research has also demonstrated the direct intestinal absorption of cyanidin-3,5-diglucoside in both rats and humans. acs.org Additionally, studies have constructed complexes of cyanidin-3-diglucoside-5-glucoside with rutin (B1680289) and metal ions to evaluate their combined antioxidant effects, finding that the molecular combination affects the antioxidant properties. nih.gov

Cyanidin malonylglucoside: Cyanidin 3-(6''-malonylglucoside) is found in foods such as blackberries, chicory, and passion fruit. foodb.ca Research has also characterized complex acylated forms, such as cyanidin 3-(6-acetylglucoside)-5-(3”-coumaryl-6”-malonylglucoside), from cinnamon bud leaves. jocpr.comjocpr.com Studies suggest that malonylated versions like Cy-malonyl-glucoside may demonstrate stronger anticancer activity than C3G. mdpi.com

Acylated Derivatives and Their Significance

Acylation, the addition of an acyl group (often from an organic acid) to the sugar moiety of an anthocyanin, is another critical structural modification. This process can occur naturally or be achieved through enzymatic or chemical synthesis. mdpi.com Acylation significantly enhances the stability of cyanidin glycosides. nih.govsemanticscholar.org The acyl group can stack onto the anthocyanin's core structure, a phenomenon known as intramolecular co-pigmentation, which protects the molecule from degradation by factors like heat, light, and pH changes. nih.govsemanticscholar.org

Research has shown that enzymatic acylation of C3G with fatty acids like octanoic acid can improve its thermostability, photostability, and lipophilicity. nih.govsemanticscholar.org This increased lipophilicity can be advantageous for applications in lipid-based systems. nih.gov Furthermore, acylation can enhance the antioxidant activity of the parent compound. researchgate.net For example, the enzymatic synthesis of five new acylated cyanidin derivatives using vinyl cinnamate (B1238496) as the acyl donor resulted in compounds with improved antioxidant activity and thermostability compared to C3G. researchgate.net These enhanced properties make acylated anthocyanins promising candidates for use as natural colorants and functional ingredients in the food industry, potentially for applications like intelligent packaging to monitor food freshness. nih.govsemanticscholar.org

Molecular Modifications and Their Impact on Research Context

The structural modification of the cyanidin molecule, whether through glycosylation or acylation, is a central theme in research. These modifications fundamentally alter the molecule's physicochemical properties, which in turn dictates its biological activity and potential applications.

The ortho-dihydroxyphenyl structure on the B-ring of the cyanidin aglycone is considered essential for many of its biological activities, including anti-inflammatory and anticarcinogenic effects. nih.gov The addition of sugar groups (glycosylation) generally modulates these activities, with aglycones often showing stronger effects than their glycoside counterparts in certain in vitro models. nih.gov

The type and position of the sugar moiety influence stability and bioavailability. For example, differences in stability have been noted between cyanidin 3-O-galactoside and cyanidin 3-O-glucoside. mdpi.com Acylation further builds on this by significantly enhancing stability against degradation. mdpi.com This increased stability is a key driver for research into creating novel acylated derivatives for industrial applications where resilience to processing and storage conditions is crucial. researchgate.net

Moreover, molecular modifications are being explored in fields beyond food science. For instance, the modification of cyanidin-based dyes by adding electron-withdrawing and donating groups has been investigated computationally to improve their performance as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.net This research highlights how understanding the structure-function relationship of cyanidin and its derivatives can open up applications in diverse technological areas.

Interactive Data Table: Research Findings on Cyanidin Derivatives

CompoundKey Research FindingPotential Application/Significance
Cyanidin 3-O-Glucoside (C3G) Exhibits antioxidant and anti-inflammatory properties; protects pancreatic β-cells; modulates gut microbiota. nih.govfrontiersin.orgnih.govManagement of metabolic disorders, chronic inflammatory conditions.
Cyanidin 3-O-Galactoside (Cy3Gal) Possesses neuroprotective effects; may cross the blood-brain barrier and reduce neuronal damage. semanticscholar.orgsolabianutrition.comBrain health and cognitive function support.
Cyanidin 3-O-Rutinoside (C3R) Inhibits pancreatic lipase and cholesterol absorption in vitro; lowers serum lipids in vivo. nih.govnih.govManagement of hyperlipidemia.
Cyanidin-3-arabinoside (C3A) Acts as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B). acs.orgnih.govType 2 diabetes research.
Acylated Cyanidin Derivatives Show enhanced thermostability, photostability, lipophilicity, and antioxidant activity compared to non-acylated forms. nih.govresearchgate.netImproved natural food colorants, functional ingredients, intelligent packaging.

Influence of Hydroxyl Group Number and Position on Color Manifestation Mechanisms

The color of anthocyanins, including cyanidin, is significantly influenced by the number and position of hydroxyl (-OH) groups on their basic structure. An increase in the number of hydroxyl groups on the B-ring of the anthocyanidin molecule results in a bathochromic shift, meaning the absorption of light moves to longer wavelengths, leading to a more bluish color. nih.govthepharmajournal.comresearchgate.net Conversely, a decrease in the number of hydroxyl groups can shift the color towards red. youtube.com

Methylation of these hydroxyl groups, which involves replacing a hydrogen atom with a methyl group (-OCH3), has the opposite effect. Increased methylation on the B-ring leads to a hypsochromic shift, moving the absorption to shorter wavelengths and resulting in a redder hue. nih.govresearchgate.net

The stability of the cyanidin molecule is also affected by the hydroxylation pattern. The presence of ortho-positioned hydroxyl groups on the B-ring, as seen in cyanidin, can make the molecule more susceptible to oxidation, thereby reducing its stability compared to anthocyanidins with fewer or methylated hydroxyl groups in these positions. nih.gov

The pH of the surrounding environment plays a crucial role in the color expression of cyanidin. At a low pH (below 3), the flavylium (B80283) cation form is predominant, resulting in a red color. wikipedia.org As the pH increases to neutral (pH 7-8), the molecule undergoes structural transformations to the quinoidal base, which is violet. wikipedia.org At a high pH (above 11), a blue color is observed. wikipedia.org The presence and position of hydroxyl groups influence these pH-dependent color changes.

Table 1: Effect of B-Ring Substituents on Anthocyanidin Color

AnthocyanidinB-Ring Substitution PatternResulting Color Shift
Pelargonidin (B1210327)4'-OHOrange-Red
Cyanidin 3',4'-diOH Red-Magenta
Delphinidin (B77816)3',4',5'-triOHBluish-Purple
Peonidin3'-OCH₃, 4'-OHReddish
Malvidin3',5'-diOCH₃, 4'-OHPurplish-Red

Structural Features Affecting Metal Chelation Stability in Research Models

The ability of cyanidin and its derivatives to form stable complexes with metal ions, a process known as metal chelation, is a key area of research. This interaction can significantly impact the color and stability of the pigment. The primary structural feature responsible for metal chelation in cyanidin is the presence of a catechol group (two adjacent hydroxyl groups) on the B-ring at the 3' and 4' positions. nih.govacs.orgencyclopedia.pub

Research has shown that anthocyanins with at least two free hydroxyl groups on the B-ring can chelate a variety of multivalent metal ions, including Al³⁺, Fe³⁺, Mg²⁺, and Cu²⁺. nih.govresearchgate.net The metal ion competes with protons to bind to the catechol moiety, which triggers the transformation of the anthocyanin from its red flavylium cation form to a more stable, blue quinoidal base anion form. nih.gov These complexes can then stack with other molecules, leading to a significant bathochromic shift and a "bluing" effect. nih.gov

The stability of these metal-anthocyanin complexes is influenced by several factors:

The Metal Ion: Different metal ions exhibit varying affinities for cyanidin. For instance, Fe³⁺ has been shown to cause a larger bathochromic shift than Al³⁺. nih.gov Studies using density functional theory have indicated that Al(III) complexes with cyanidin are more stable than those with Mg(II). researchgate.net

pH: Metal chelation is highly pH-dependent. While it can occur at acidic pH, the formation of vibrant blue hues is often observed at neutral to alkaline pH. nih.gov

Acylation: The presence of acyl groups (organic acid residues attached to the sugar moieties) can enhance the stability of the metal complexes. nih.gov

Table 2: Influence of Metal Ions on Cyanidin Derivative Color at Neutral pH

Metal IonMolar Ratio (Anthocyanin:Metal)Observed Color
Al³⁺1:10Blue
Fe³⁺1:10Greenish-Blue

Hemisynthesis and Derivatization Approaches for Research Purposes

Hemisynthesis, the process of modifying a naturally occurring compound to create new derivatives, is a valuable tool for studying the structure-activity relationships of cyanidin. nih.gov By selectively modifying the cyanidin molecule, researchers can generate novel compounds with altered properties and investigate the roles of different functional groups.

One approach involves the sulfation of cyanidin and its glycosides. Chemical hemisynthesis using a sulfur trioxide-N-triethylamine complex can produce sulfated derivatives. nih.govnortheastern.edu This is significant as sulfation is a key step in the metabolism of anthocyanins in humans, and having access to these sulfated metabolites as reference compounds is crucial for pharmacokinetic studies. nih.govnortheastern.edu

Another important derivatization is methylation . The methylation of cyanidin-3-O-glucoside has been achieved using dimethyl carbonate (DMC), a "green" chemical, in the presence of a catalyst. nih.gov This method allows for the synthesis of derivatives with varying degrees of methylation, which can be used to study the effects of this modification on the stability and color of the anthocyanin. nih.gov

Acetylation , the addition of an acetyl group, is another derivatization strategy. Site-specific acetylated anthocyanins, such as cyanidin-3-O-(2″-acetyl)-glucoside, have been prepared through total synthesis routes. acs.org Acylation can improve the stability and lipophilicity of cyanidin, which is important for its potential applications. acs.org

These hemisynthetic and derivatization approaches provide researchers with a library of cyanidin derivatives that are essential for understanding their metabolism, bioavailability, and biological activities.

Molecular and Cellular Mechanisms of Cyanidin Action in Vitro and in Silico Studies

Cellular Signaling Pathway Modulation

Cyanidin(1-) exerts its influence on cellular function by interacting with and modulating a variety of signaling pathways that are central to cellular processes such as growth, proliferation, inflammation, and apoptosis. The following sections detail the specific interactions of cyanidin(1-) with these critical pathways.

Adenosine (B11128) Monophosphate-Activated Protein Kinase (AMPK) Activation

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in maintaining energy homeostasis. mdpi.comwikipedia.org Activation of AMPK triggers catabolic pathways that generate ATP while simultaneously inhibiting anabolic, energy-consuming processes. mdpi.comwikipedia.org

In vitro studies have demonstrated that cyanidin (B77932) and its glycoside, cyanidin-3-O-β-glucoside (C3G), can activate AMPK. plos.orgnih.gov This activation is significant as it can enhance glucose uptake in muscle cells and plays a role in regulating glucose metabolism. plos.org For instance, C3G has been shown to significantly induce AMPK activation and enhance glucose uptake in L6 myotube cells. plos.org Furthermore, in diet-induced obese mice, C3G increased the mRNA expression of AMPK in both the extensor digitorum longus (EDL) and soleus muscles. plos.org The activation of AMPK by cyanidin-3-glucoside has also been linked to the protection of pancreatic β-cells from glucotoxicity-induced apoptosis. springermedizin.de Moreover, C3G has been shown to exert nephroprotective effects against ischemia-reperfusion-related acute kidney injury by inhibiting ferroptosis through the activation of the AMPK pathway. nih.gov

Table 1: Effect of Cyanidin-3-O-β-glucoside (C3G) on Gene Expression Related to Glucose Metabolism in Skeletal Muscle of Diet-Induced Obese Mice

GeneMuscle TypeEffect of C3GReference
AMPK Extensor Digitorum Longus (EDL)Upregulated plos.org
AMPK SoleusUpregulated plos.org
PI3K Extensor Digitorum Longus (EDL)Upregulated plos.org

Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. rjptonline.org This pathway involves a series of protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. oup.com

In silico docking studies have suggested that cyanidin may modulate the MAPK pathway by interacting with several of its protein components. rjptonline.org These studies showed favorable binding energies between cyanidin and key proteins in the pathway such as EGF, FGF, PDGF, RTK, RAS, MEK, RAF, ERK, JUN, FOS, and SOS. rjptonline.org In vitro studies have further substantiated the inhibitory effects of cyanidin and its derivatives on the MAPK pathway. For example, cyanidin-3-glucoside (C3G) has been shown to inhibit the phosphorylation of ERK and p38 in pancreatic β-cells exposed to oxidative stress. spandidos-publications.com Similarly, in retinal pigment epithelium cells, C3G suppressed the phosphorylation of JNK and p38 MAPK. researchgate.net In high glucose-treated pancreatic β-cells, C3G dose-dependently inhibited the phosphorylation of ERK, JNK, and p38. spandidos-publications.com Furthermore, cyanidin has been found to inhibit UVB-induced COX-2 expression by directly targeting and suppressing the activities of MKK4, MEK1, and Raf-1, which are upstream kinases in the MAPK pathway. nih.gov

Table 2: In Silico Docking of Cyanidin with MAPK Pathway Proteins

ProteinBinding Energy (kcal/mol)Number of Hydrogen BondsReference
PDGFR -5.001 rjptonline.org
EGF Favorable1-3 rjptonline.org
FGF Favorable1-3 rjptonline.org
RTK Favorable1-3 rjptonline.org
RAS Favorable1-3 rjptonline.org
MEK Favorable1-3 rjptonline.org
RAF Favorable1-3 rjptonline.org
ERK Favorable1-3 rjptonline.org
JUN Favorable1-3 rjptonline.org
FOS Favorable1-3 rjptonline.org
SOS Favorable1-3 rjptonline.org

Nuclear Factor Kappa B (NF-κB) Pathway Modulation

Nuclear Factor Kappa B (NF-κB) is a protein complex that acts as a transcription factor and plays a pivotal role in regulating the immune response to infection and in processes of cellular stress, survival, and proliferation. wikipedia.org The dysregulation of the NF-κB pathway is associated with inflammatory diseases and cancer. wikipedia.orgfrontiersin.org

Cyanidin has been shown to modulate the NF-κB signaling pathway. nih.govresearchgate.net In colorectal cancer cells, cyanidin chloride suppressed NF-κB signaling, which was associated with the induction of apoptosis. mdpi.comnih.gov This suppression was linked to the inhibition of IKKβ kinase activity and the reduced expression of NF-κB target genes such as TNF-α, IL-6, and IL-8. mdpi.com The inhibitory effect of cyanidin on the NF-κB pathway has also been observed in other cell types and conditions, contributing to its anti-inflammatory properties. nih.govresearchgate.net For instance, in LNCaP human prostate cancer cells, the reduction of COX-2 mRNA by cyanidin is thought to be mediated through the actions of NF-κB. nih.gov Furthermore, cyanidin-3-glucoside has been shown to markedly inhibit the nuclear translocation of NF-κB in high glucose-treated pancreatic β-cells. spandidos-publications.com

Cyclooxygenase-2 (COX-2) Gene Regulation

Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated during inflammation and in various types of cancer. researchgate.net It is responsible for the synthesis of prostaglandins, which are key mediators of inflammation. researchgate.net

In vitro studies have demonstrated that cyanidin can regulate the expression of the COX-2 gene. In lipopolysaccharide (LPS)-activated murine macrophage RAW264 cells, cyanidin was one of the anthocyanidins that inhibited LPS-induced COX-2 expression. nih.gov The structure-activity relationship suggests that the ortho-dihydroxyphenyl structure on the B-ring of cyanidin is important for this inhibitory action. nih.gov In LNCaP human prostate cancer cells, cyanidin reduced the levels of COX-2 protein in a dose- and time-dependent manner. nih.gov This reduction in COX-2 expression is believed to be mediated through the modulation of transcription factors such as NF-κB and PPARγ. nih.gov Additionally, cyanidin has been found to inhibit UVB-induced COX-2 expression in epidermal skin cells. nih.gov

Activator Protein 1 (AP-1) Factor Targeting

Activator protein 1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, and stress. frontiersin.orgnih.gov It plays a crucial role in cellular processes such as proliferation, transformation, and apoptosis. oup.com

Research has shown that cyanidin can target and inhibit the activity of AP-1. In mouse JB6 cells, cyanidin was among the anthocyanidins that significantly inhibited TPA-induced cell transformation and AP-1 activity. oup.com The mechanism of this inhibition involves the blocking of the MAPK pathway, specifically the phosphorylation of ERK and JNK. oup.com Anthocyanins like cyanidin 3-glucoside have also been shown to exert an inhibitory effect on the DNA-binding activity and nuclear translocation of AP-1 proteins. aacrjournals.org This inhibition of AP-1 activity contributes to the anti-tumorigenic properties of cyanidin.

STAT1 Activation Modulation

Signal Transducer and Activator of Transcription 1 (STAT1) is a member of the STAT protein family of transcription factors. Upon activation by cytokines and growth factors, STAT1 translocates to the nucleus and mediates the expression of genes involved in inflammation, immunity, and cell proliferation. jst.go.jp

Studies have indicated that cyanidin and its derivatives can modulate the activation of STAT1. An anthocyanin mixture containing cyanidin was found to inhibit the LPS-induced phosphorylation of STAT1 in RAW264.7 macrophages. jst.go.jp This inhibition of STAT1 activation suggests that cyanidin can attenuate inflammatory responses. jst.go.jp In a mouse model of silica-induced lung inflammation, cyanidin-3-glucoside treatment dose-dependently reduced the phosphorylation of STAT1 in lung tissues. researchgate.net Furthermore, cyanidin has been shown to modulate JAK/STAT-3 signaling, which can indirectly influence STAT1 activity. mdpi.com

PLC-IP3 Pathway and Intracellular Ca2+ Signaling

Cyanidin has been shown to influence intracellular signaling pathways, including the Phospholipase C (PLC) and Inositol (B14025) Trisphosphate (IP3) pathway, which plays a crucial role in regulating intracellular calcium (Ca2+) levels.

In a study utilizing 3T3-L1 preadipocytes, cyanidin was observed to inhibit the formation of adipocytes. nih.gov This inhibitory effect was linked to its ability to activate the PLC-IP3 pathway, leading to an increase in intracellular Ca2+ signaling. nih.gov Stimulation of these cells with cyanidin at concentrations between 30-100 μM resulted in a concentration-dependent rise in intracellular Ca2+, with the most significant increase seen at 50 μM. nih.gov The involvement of the PLC-IP3 pathway was confirmed by experiments where the Ca2+ increase induced by cyanidin was nullified by pretreating the cells with a PLC inhibitor (U73122), an IP3 receptor blocker (2-APB), or by depleting the endoplasmic reticulum's Ca2+ stores with thapsigargin. nih.gov These findings strongly suggest that cyanidin's anti-adipogenic effects are mediated through the activation of the PLC-IP3 pathway and the subsequent increase in intracellular Ca2+ signaling. nih.gov

Similarly, a glycosylated form of cyanidin, cyanidin-3-rutinoside (B1257026) (C3R), was found to stimulate insulin (B600854) secretion in rat pancreatic β-cells by activating both L-type voltage-dependent Ca2+ channels (VDCCs) and the PLC-IP3 pathway. nih.gov Pretreatment with inhibitors of PLC (U73122) and the IP3 receptor (2-APB) blocked the intracellular Ca2+ signals initiated by C3R, confirming the pathway's involvement. nih.govresearchgate.net Interestingly, even after the depletion of endoplasmic reticulum Ca2+ stores, C3R could still increase intracellular Ca2+ and insulin secretion, an effect that was eliminated in the absence of extracellular Ca2+. nih.gov This indicates that C3R stimulates insulin secretion by encouraging Ca2+ influx through VDCCs and by activating the PLC-IP3 pathway. nih.gov

Table 1: Effect of Cyanidin and its Glycoside on PLC-IP3 Pathway and Intracellular Ca2+

CompoundCell LineConcentrationEffectReference
Cyanidin3T3-L1 preadipocytes30-100 μMIncreased intracellular Ca2+ in a concentration-dependent manner, activating the PLC-IP3 pathway. nih.gov
Cyanidin-3-rutinoside (C3R)Rat INS-1 pancreatic β-cells60, 100, 300 µMSignificantly increased insulin secretion via intracellular Ca2+ signaling, activating the PLC-IP3 pathway. nih.gov

Adiponectin Receptor Signaling Pathway Activation

Cyanidin-3-O-glucoside (C3G), a common derivative of cyanidin, has been found to activate the adiponectin receptor signaling pathway. This activation is a key mechanism behind some of its metabolic effects. nih.gov

A study demonstrated that C3G activates AMP-activated protein kinase (AMPK), a critical sensor of cellular energy. nih.govresearchgate.net However, this activation is not due to a direct interaction between C3G and AMPK. nih.govresearchgate.net Instead, C3G activates AMPK indirectly by stimulating the adiponectin receptor signaling pathway. nih.govresearchgate.net This was confirmed through experiments where the knockdown of the adiponectin receptor gene prevented C3G from activating AMPK. nih.govresearchgate.net Furthermore, C3G was shown to increase cellular AMP levels in cultured hepatocytes, and oral administration to mice led to higher plasma adiponectin concentrations, both of which contribute to AMPK activation. nih.govresearchgate.net

In silico studies have also explored the interaction between C3G and adiponectin receptor 1 (AdipoR1). Molecular docking simulations predicted strong binding affinities between C3G and AdipoR1, suggesting a direct interaction that could initiate the signaling cascade. indexcopernicus.com

Advanced Glycation End Products (AGEs)-Receptor (RAGE) Signaling Pathway Inhibition

In silico studies suggest that cyanidin-3-O-glucoside (C3G) has the potential to inhibit the signaling pathway of the receptor for advanced glycation end products (AGEs-RAGE). nih.govnih.gov The binding of AGEs to RAGE is implicated in the pathogenesis of various chronic diseases. researchgate.net

Molecular docking analyses have shown that C3G can bind to the ligand-binding domain of RAGE. researchgate.net The binding energies calculated for the interaction between various AGEs (argpyrimidine, pentosidine, pyrralline, and imidazole) and RAGE were -247 kcal/mol, -350.4 kcal/mol, -591.1 kcal/mol, and -100.4 kcal/mol, respectively. researchgate.net The presence of C3G was found to inhibit the interaction between imidazole (B134444) and RAGE. nih.govresearchgate.net Furthermore, the formation of an AGEs-C3G-RAGE complex indicated that C3G could bind to RAGE at the same site as certain AGEs, potentially acting as a competitive inhibitor. nih.govresearchgate.net These computational findings suggest that C3G could interfere with the AGEs-RAGE signaling pathway, thereby mitigating pro-inflammatory and oxidative damage. nih.govresearchgate.net

Table 2: In Silico Binding Energies of AGEs and Cyanidin-3-O-glucoside with RAGE

MoleculeBinding Energy (kcal/mol) with RAGEReference
Argypyrimidine-247 researchgate.net
Pentosidine-350.4 researchgate.net
Pyrralline-591.1 researchgate.net
Imidazole-100.4 researchgate.net
Imidazole-RAGE-Cyanidin-3-O-glucoside complex-299 nih.govresearchgate.net
Argypirimidine-Cyanidin-3-O-glucoside-RAGE complex-411.8 nih.govresearchgate.net
Pyrralline-Cyanidin-3-O-glucoside-RAGE complex-1305 nih.govresearchgate.net

Interaction with Specific Biomolecules

Covalent and Noncovalent Interactions with Proteins

Cyanidin and its derivatives can interact with proteins through both covalent and noncovalent mechanisms. nih.govresearcher.lifeacs.org While noncovalent interactions have traditionally been considered the primary mode of action for anthocyanins, the reactive nature of the benzopyrylium skeleton in cyanidin allows it to form covalent bonds with electron-rich groups on proteins. nih.govresearcher.life

A study investigating the interactions between cyanidin-3-O-glucoside (C3G) and milk proteins (α-casein and β-lactoglobulin) revealed both types of interactions. researchgate.netnih.govrsc.org Noncovalent interactions were characterized by a static fluorescence quenching process. researchgate.netnih.gov In contrast, covalent complexes showed decreased fluorescence intensity and a redshift in the maximum emission wavelength, indicating structural changes in the proteins. researchgate.netnih.govrsc.org These structural modifications, induced by both covalent and non-covalent binding of C3G, led to the unfolding of the proteins. researchgate.netnih.gov Interestingly, the covalent complexes, but not the non-covalent ones, exhibited reduced protein digestibility in a simulated gastrointestinal model, which was attributed to the structural changes making enzyme cleavage sites less accessible. researchgate.netnih.govrsc.org

Identification of Target Proteins (e.g., insulin-degrading enzyme, metal cation symporter ZIP14, spermatid perinuclear RNA-binding protein, Cystatin-B)

Activity-based protein profiling has been employed to identify specific protein targets of cyanidin-3-O-glucoside (C3G). By using both covalent and noncovalent probes, researchers have been able to distinguish between different modes of interaction within a cellular context. nih.govacs.org

In HepG2 and HeLa cells, Western blot analysis confirmed the covalent binding of C3G to four specific proteins:

Insulin-degrading enzyme: An enzyme involved in the catabolism of insulin and other peptides. nih.govresearcher.lifeacs.org

Metal cation symporter ZIP14: A protein responsible for transporting metal ions across cell membranes. nih.govresearcher.lifeacs.org

Spermatid perinuclear RNA-binding protein: A protein involved in RNA binding and processing. nih.govresearcher.lifeacs.org

Cystatin-B: An inhibitor of cysteine proteases. nih.govresearcher.lifeacs.org

Pathway analysis of these covalent targets revealed their concentration in metabolic pathways and several ribonucleoprotein complexes. nih.govacs.org

Interactions with Amino Acids

Cyanidin and its glycosides can interact with amino acids, which can influence their stability and bioavailability. These interactions are primarily non-covalent, involving forces such as hydrogen bonding and van der Waals forces. mdpi.com

A study on the interaction between cyanidin-3-O-glucoside (C3G) and L-proline demonstrated that these two molecules interact through hydrogen bonds and van der Waals forces. mdpi.com This interaction was shown to improve the stability of C3G. mdpi.com Molecular docking analysis revealed that the carboxyl group of L-proline could form hydrogen bonds with C3G. mdpi.com

Another study investigated the protective effects of five different amino acids on chokeberry cyanidin and its glycosides. researchgate.net Tryptophan was found to be the most effective at inhibiting their degradation. researchgate.net Fluorescence spectrum analysis indicated that tryptophan could form noncovalent complexes with cyanidin-3-O-galactoside and cyanidin through hydrophobic forces, electrostatic forces, and hydrogen bonds. researchgate.net Molecular docking results further suggested that the indole (B1671886) structure of tryptophan could establish hydrophobic interactions and hydrogen bonds with cyanidin and its glycoside, providing greater protection. researchgate.net Quantum-chemical interaction studies also highlight the stability of cyanidin relative to amino acids, suggesting its potential for longer presence within biological systems. wisdomlib.org

Influence on Gene Expression

In vitro and in silico studies have revealed that cyanidin and its glycosides can modulate the expression of various genes involved in key cellular processes, including metabolism, cell cycle regulation, and senescence.

Regulation of Gluconeogenic Genes

Cyanidin-3-O-glucoside (C3G) has been shown to suppress hepatic gluconeogenesis by reducing the expression of critical gluconeogenic genes. nih.govresearchgate.net This effect is mediated through the activation of adenosine monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. nih.govresearchgate.net Activated AMPK, in turn, leads to the phosphorylation and inactivation of the coactivators CRTC2 and HDAC5. nih.govresearchgate.net This inactivation prevents them from promoting the transcription of genes essential for glucose production in the liver. Research in HepG2 cells has demonstrated that C3G treatment reduces the mRNA expression of gluconeogenic genes. researchgate.net Interestingly, C3G does not appear to directly interact with AMPK. nih.govresearchgate.net Instead, it is proposed to activate AMPK indirectly by increasing cellular AMP levels and elevating plasma adiponectin concentrations, which subsequently activates the adiponectin receptor signaling pathway. nih.govresearchgate.net

Upregulation of Krüppel-like factor 4 (KLF4) and Downregulation of FBXO32

Cyanidin-3-O-glucoside (C3G) has been found to influence the expression of Krüppel-like factor 4 (KLF4), a transcription factor with diverse roles in cell growth, differentiation, and apoptosis. nih.govfoodandnutritionresearch.net In breast cancer cell lines MDA-MB-231 and MDA-MB-468, treatment with C3G led to an upregulation of KLF4 at the protein level. nih.govfoodandnutritionresearch.net This increase in KLF4 protein was not due to an increase in its gene transcription. nih.gov Further investigation revealed that C3G indirectly upregulates KLF4 by downregulating FBXO32, which is an E3 ligase responsible for targeting KLF4 for proteasomal degradation. nih.govfoodandnutritionresearch.netnih.gov By reducing the levels of FBXO32, C3G effectively stabilizes the KLF4 protein. nih.govfoodandnutritionresearch.net The significance of this pathway was highlighted by experiments where KLF4 was knocked down; in these cells, C3G no longer exhibited its inhibitory effects on cell migration and invasion, indicating that its action is mediated through KLF4. nih.govfoodandnutritionresearch.net

Modulation of Senescence Markers (e.g., P16, P21, P53)

Cyanidin and its derivatives have been observed to modulate the expression of key markers associated with cellular senescence, a state of irreversible cell cycle arrest. nih.govaging-us.comembopress.orgbiorxiv.org In studies involving hepatocarcinoma cells under oxidative stress, cyanidin-3-O-glucoside (C3G) was found to induce cellular senescence. nih.gov This was accompanied by an increase in the expression levels of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitors p16 and p21. nih.gov These proteins are well-established markers of senescence, playing crucial roles in halting the cell cycle. aging-us.comembopress.orgcellsignal.com Specifically, p53 can activate the transcription of p21, which then inhibits cyclin-dependent kinases to arrest the cell cycle. biorxiv.org Similarly, p16 also acts as a cyclin-dependent kinase inhibitor. biorxiv.org The upregulation of these markers by C3G suggests a mechanism by which it can exert anti-cancer effects by pushing cancer cells into a non-proliferative senescent state. nih.gov

Cellular Processes in Research Models (Mechanistic Focus)

Cyanidin has been shown to influence fundamental cellular processes, including programmed cell death (apoptosis) and the transformation of normal cells into cancerous ones. These effects are underpinned by specific molecular mechanisms that have been elucidated in various cancer cell line models.

Induction of Apoptosis in Cancer Cell Lines

Cyanidin and its glycosides have demonstrated the ability to induce apoptosis in a variety of cancer cell lines through multiple mechanisms. In human gastric cancer MKN-45 cells, cyanidin-3-O-glucoside (C3G) was shown to induce apoptosis by increasing intracellular reactive oxygen species (ROS) levels. mdpi.com This increase in ROS can, in turn, activate signaling pathways like MAPK, STAT3, and NF-κB, leading to programmed cell death. mdpi.com Furthermore, C3G was observed to reduce the mitochondrial membrane potential and arrest the cell cycle in the G2/M phase via the AKT signaling pathway in these cells. mdpi.com

In MCF-7 breast cancer cells, C3G treatment led to an increase in the expression of pro-apoptotic genes such as Bax, p53, and Caspase-3, while decreasing the expression of the anti-apoptotic gene Bcl-2. nih.gov Similarly, in human non-small cell lung cancer SPCA-1 cells, cyanidin treatment increased the levels of Bax, p53, and Caspase-3, and decreased Bcl-2 levels, thereby promoting apoptosis. bibliotekanauki.pl In colorectal cancer cells (HCT116, HT29, and SW620), cyanidin chloride induced apoptosis by suppressing the NF-κB signaling pathway and activating the Nrf2 pathway. nih.gov Studies on prostate cancer cell lines (DU145 and LNCaP) also revealed that C3G induces apoptosis through the activation of caspase-3 and an increase in p21 protein expression. spandidos-publications.com

Cell LineCompoundKey Apoptotic Mechanisms
MKN-45 (Gastric Cancer)Cyanidin-3-O-glucosideIncreased ROS, activation of MAPK, STAT3, NF-κB, reduced mitochondrial membrane potential, G2/M cell cycle arrest via AKT pathway mdpi.com
MCF-7 (Breast Cancer)Cyanidin-3-O-glucosideIncreased Bax, p53, Caspase-3; Decreased Bcl-2 nih.gov
SPCA-1 (Lung Cancer)CyanidinIncreased Bax, p53, Caspase-3; Decreased Bcl-2 bibliotekanauki.pl
HCT116, HT29, SW620 (Colorectal Cancer)Cyanidin chlorideSuppression of NF-κB, Activation of Nrf2 nih.gov
DU145, LNCaP (Prostate Cancer)Cyanidin-3-O-glucopyranosideActivation of caspase-3, Increased p21 expression spandidos-publications.com
MDA-MB-231 (Triple-Negative Breast Cancer)Cyanidin-3-o-glucosideDirect binding to ERα36, inhibition of EGFR/AKT signaling oncotarget.com

Inhibition of Cell Transformation

Cyanidin has been shown to inhibit the neoplastic transformation of cells, a key process in the development of cancer. In mouse epidermal JB6 cells, cyanidin was found to inhibit 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced cell transformation. nih.gov The underlying mechanism involves the targeting of the mitogen-activated protein kinase (MAPK) pathway and the activator protein 1 (AP-1) transcription factor. nih.gov By blocking these signaling pathways, cyanidin can prevent the cellular changes that lead to a cancerous state. nih.gov Furthermore, studies on PC3 prostate cancer cells have shown that rice bran-derived cyanidin 3-glucoside can inhibit the epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis. acbjournal.org This inhibition was associated with a reduction in the expression of β-catenin and phosphorylated focal adhesion kinase (p-FAK). acbjournal.org

Induction of Cellular Senescence in Oxidative Stress Models

Cyanidin has been shown to play a role in modulating cellular senescence, particularly in models of stress-induced premature senescence (SIPS). researchgate.netjst.go.jp Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including oxidative stress. mdpi.comrsc.org In in vitro studies using human diploid fibroblasts (WI-38), treatment with hydrogen peroxide (H₂O₂) induced hallmarks of senescence, including decreased cell viability, increased lipid peroxidation, and a shortened cellular lifespan. researchgate.netjst.go.jp

However, the addition of cyanidin was found to counteract these effects by enhancing cell viability and inhibiting lipid peroxidation, thereby extending the lifespan of the cells. researchgate.netjst.go.jp Further investigation into the molecular mechanisms revealed that cyanidin treatment led to a significant decrease in the mRNA and protein expression of pro-inflammatory and senescence-associated molecules, including nuclear factor-kappaB (NF-κB), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). researchgate.netjst.go.jp These findings suggest that cyanidin may postpone the aging process by mitigating oxidative stress. researchgate.net

In hepatocarcinoma (HepG2) cells subjected to oxidative stress, cyanidin-3-O-glucoside (C3G) demonstrated potent antioxidant activity and induced cellular senescence and apoptosis. nih.gov C3G treatment increased the expression of senescence-associated β-galactosidase, a key marker of senescent cells. nih.gov It also upregulated the expression of crucial cell cycle regulators and tumor suppressors p16, p21, and p53, which are pivotal in the induction and maintenance of the senescent state. nih.govmdpi.com

Table 1: Effects of Cyanidin on Cellular Senescence in Oxidative Stress Models

Cell Line Stressor Key Findings Reference
WI-38 Human Diploid Fibroblasts H₂O₂ Increased cell viability, inhibited lipid peroxidation, decreased NF-κB, COX-2, and iNOS expression. researchgate.netjst.go.jp researchgate.netjst.go.jp

Inhibition of Epithelial-to-Mesenchymal Transition (EMT) in Research Models

The epithelial-to-mesenchymal transition (EMT) is a cellular process where epithelial cells lose their characteristic features, such as cell-cell adhesion and polarity, and acquire mesenchymal properties, including increased motility and invasiveness. bio-rad-antibodies.complos.org This transition is a critical step in cancer metastasis. plos.orgnih.gov

In vitro studies have demonstrated that cyanidin and its glycosides can inhibit EMT in various cancer cell lines. Specifically, cyanidin-3-O-glucoside (C3G) has been shown to inhibit EMT in breast cancer cells. nih.gov Treatment with C3G led to a partial recovery of the epithelial marker E-cadherin and a decrease in the expression of mesenchymal markers N-cadherin and vimentin. nih.gov This effect was mediated by the upregulation of Krüppel-like factor 4 (KLF4), a transcription factor known to regulate EMT. nih.gov Further investigation revealed that C3G indirectly upregulates KLF4 by downregulating FBXO32, an E3 ligase that targets KLF4 for degradation. nih.gov In triple-negative breast cancer cells, C3G was found to induce mesenchymal-to-epithelial transition (MET), the reverse of EMT, by activating Sirt1 expression and attenuating NF-κB. nih.gov

Suppression of Cell Migration and Invasion in Research Models

Consist with its ability to inhibit EMT, cyanidin and its derivatives have been shown to suppress the migration and invasion of cancer cells in various in vitro models. amegroups.orgresearchgate.net

In human lung carcinoma (A549) cells, cyanidin-3-rutinoside and cyanidin-3-glucoside demonstrated a dose-dependent inhibition of migration and invasion without causing cytotoxicity. researchgate.net This effect was associated with a decrease in the expression of matrix metalloproteinase-2 (MMP-2) and urokinase-plasminogen activator (u-PA), and an increase in the expression of their inhibitors, TIMP-2 and PAI, respectively. researchgate.net Furthermore, these anthocyanins inhibited the activation of c-Jun and NF-κB, key transcription factors involved in cell migration and invasion. researchgate.net

Similarly, in breast cancer cell lines (MDA-MB-231 and MDA-MB-468), cyanidin-3-O-glucoside significantly inhibited both cell migration and invasion. nih.govresearchgate.net This inhibition was not due to decreased cell proliferation. nih.gov In trastuzumab-resistant breast cancer cells, cyanidin-3-glucoside and peonidin-3-glucoside (B1200960) were also effective in suppressing migration and invasion. spandidos-publications.com

Modulation of Intestinal Integrity in Cell Models

The integrity of the intestinal epithelial barrier is crucial for maintaining gut homeostasis. nih.gov In vitro models using Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer with characteristics of the intestinal epithelium, have been instrumental in studying the effects of various compounds on intestinal barrier function. mdpi.com

Studies have shown that pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) can disrupt the integrity of the Caco-2 cell monolayer. researchgate.net However, pretreatment with cyanidin-3-O-glucoside (C3G) has been shown to protect against this disruption. nih.gov C3G helps to maintain the intestinal barrier by inhibiting the inflammatory response in intestinal epithelial cells. nih.gov In a co-culture model of intestinal inflammation involving Caco-2 and RAW 264.7 macrophage-like cells, nanoliposomes containing C3G were shown to enhance its protective effects. frontiersin.org

Anti-inflammatory Effects in Cellular Models (e.g., reduction of NO, PGE2, IL-8 production)

Cyanidin and its glycosides exhibit potent anti-inflammatory properties in various cellular models. These effects are often mediated through the modulation of key inflammatory signaling pathways and the reduction of pro-inflammatory mediators.

In human intestinal (HT-29) cells stimulated with cytokines, cyanidin-3-glucoside (C3G) was found to reduce the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and interleukin-8 (IL-8). nih.govresearchgate.net This was accompanied by a decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for NO and PGE2 production, respectively. nih.govresearchgate.net Interestingly, C3G did not affect the activation of NF-κB but instead inhibited the activation of STAT1. nih.gov

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, C3G and its metabolites, cyanidin and protocatechuic acid, suppressed the production of TNF-α, IL-1β, NO, and PGE2. caldic.com These effects were linked to the inhibition of NF-κB and mitogen-activated protein kinase (MAPK) activation. caldic.com In a co-culture model of Caco-2 and RAW 264.7 cells, C3G nanoliposomes significantly decreased the expression of pro-inflammatory cytokines including TNF-α, IL-1β, IL-6, and IL-8. frontiersin.org

Table 2: Anti-inflammatory Effects of Cyanidin in Cellular Models

Cell Line/Model Stimulant Key Findings Reference
HT-29 Human Intestinal Cells Cytokines Reduced NO, PGE₂, IL-8, iNOS, and COX-2 expression. nih.govresearchgate.net nih.govresearchgate.net
RAW 264.7 Macrophage Cells LPS Suppressed TNF-α, IL-1β, NO, and PGE₂ production. caldic.com caldic.com
Caco-2/RAW 264.7 Co-culture LPS Decreased TNF-α, IL-1β, IL-6, and IL-8 expression. frontiersin.org frontiersin.org

Antioxidant Mechanisms in Cellular Models (e.g., ROS reduction, radical scavenging)

Cyanidin and its derivatives are well-known for their potent antioxidant activities, which have been demonstrated in numerous cellular models. umed.pliss.it These compounds can directly scavenge reactive oxygen species (ROS) and also enhance the endogenous antioxidant defense systems of cells. mdpi.comnih.gov

In hepatocarcinoma (HepG2) cells exposed to oxidative stress, cyanidin-3-O-glucoside (C3G) significantly reduced intracellular ROS levels. nih.govmdpi.com This was attributed to both direct ROS scavenging and the induction of antioxidant gene expression, such as superoxide (B77818) dismutase (Sod1) and catalase (Cat). mdpi.com Similarly, in HT22 hippocampal neuronal cells, C3G protected against glutamate-induced oxidative stress by inhibiting intracellular ROS generation and enhancing the Nrf2 antioxidant response element pathway. nih.gov

The direct radical scavenging activity of cyanidin has been confirmed in various assays, including the DPPH assay. nih.gov Furthermore, cyanidin has been shown to be a stronger superoxide radical scavenger than other polyphenols found in plums. iss.it In human retinal endothelial cells, C3G demonstrated protective effects against high glucose-induced oxidative damage. imrpress.com

Effects on Intracellular Calcium Signaling and Insulin Secretion in Pancreatic β-cells

Cyanidin has been shown to stimulate insulin secretion from pancreatic β-cells, and this effect is closely linked to its ability to modulate intracellular calcium (Ca²⁺) signaling. nih.govnih.gov

In rat pancreatic β-cells (INS-1), cyanidin was found to diffuse across the plasma membrane and stimulate insulin secretion in a concentration-dependent manner. nih.govnih.gov This was accompanied by an increase in intracellular Ca²⁺ signals. nih.gov The rise in Ca²⁺ was abolished by nimodipine, a blocker of L-type voltage-dependent Ca²⁺ channels (VDCCs), and also under conditions free of extracellular Ca²⁺, indicating that cyanidin promotes Ca²⁺ influx through these channels. nih.gov

Furthermore, cyanidin treatment upregulated the gene expression of glucose transporter 2 (GLUT2), Kir6.2 (a subunit of the ATP-sensitive potassium channel), and Cav1.2 (a subunit of the L-type VDCC). nih.gov Similarly, cyanidin-3-rutinoside was also found to stimulate insulin secretion by promoting Ca²⁺ influx via VDCCs and activating the phospholipase C (PLC)-IP3 pathway. researchgate.net The increase in intracellular Ca²⁺ is a critical trigger for the exocytosis of insulin-containing granules. frontiersin.org

Table 3: Compound Names Mentioned in the Article

Compound Name
5-aminosalicylic acid
Cadmium
Calcium
Carbon
Cyanidin
Cyanidin-3-O-glucoside
Cyanidin-3-rutinoside
E-cadherin
FBXO32
Hydrogen peroxide
Indomethacin
Insulin
Interleukin-1β
Interleukin-6
Interleukin-8
Krüppel-like factor 4
N-cadherin
Nitric oxide
Peonidin-3-glucoside
Prostaglandin E2
Protocatechuic acid
Sirt1
Vimentin

Inhibition of Adipocyte Formation in Research Models

In vitro and in silico studies have elucidated several molecular mechanisms through which cyanidin and its derivatives, primarily cyanidin-3-O-glucoside (C3G), inhibit adipogenesis, the process by which preadipocytes differentiate into mature, lipid-laden adipocytes. The most commonly utilized research model for these investigations is the murine 3T3-L1 preadipocyte cell line.

Research demonstrates that cyanidin and C3G effectively suppress the differentiation of preadipocytes and reduce the accumulation of intracellular lipids. frontiersin.orgfoodandnutritionresearch.net This inhibitory action is particularly potent during the early stages of the adipogenesis process. frontiersin.orgunime.it Studies using Oil Red O staining, a method to visualize lipid droplets in cells, have shown a marked, dose-dependent decrease in lipid content in 3T3-L1 cells treated with cyanidin or C3G. foodandnutritionresearch.netresearchgate.netnih.gov For instance, treatment with C3G at concentrations of 5–10 µM significantly reduced lipid deposits, with the effect being more pronounced when the compound was introduced during the early phase (day 0 to day 4) of differentiation compared to the late phase (day 4 to day 10). frontiersin.orgunime.it

The anti-adipogenic effects of cyanidin are mediated through the modulation of a complex network of transcription factors and signaling pathways that govern adipocyte differentiation.

Modulation of Key Adipogenic Transcription Factors

A primary mechanism of cyanidin's action is the downregulation of master transcriptional regulators of adipogenesis. foodandnutritionresearch.net Research consistently shows that cyanidin and C3G treatment leads to a significant reduction in the expression of Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs), particularly C/EBPα and C/EBPβ. frontiersin.orgresearchgate.netmdpi.com These transcription factors are crucial for initiating and driving the differentiation program.

C/EBPβ is expressed early in adipogenesis and is responsible for activating the expression of PPARγ and C/EBPα. frontiersin.org Studies have shown that C3G treatment significantly decreases C/EBPβ expression, especially during the early phase of differentiation, which may be sufficient to halt the terminal differentiation process. frontiersin.org The subsequent downregulation of PPARγ, a central regulator of adipocyte gene expression, leads to decreased expression of its target genes, which are involved in lipid metabolism and storage. mdpi.comfoodandnutritionresearch.net These target genes include adipocyte protein 2 (aP2), also known as fatty acid-binding protein 4 (FABP4), and adiponectin. researchgate.netmdpi.comresearchgate.net

Activation of Cellular Signaling Pathways

Cyanidin's inhibitory effects are also linked to the activation of specific signaling pathways that act as negative regulators of adipogenesis.

AMP-activated protein kinase (AMPK) Pathway: Cyanidin and C3G have been shown to activate the AMPK pathway. frontiersin.orgfoodandnutritionresearch.netmdpi.com AMPK is a critical cellular energy sensor that, when activated, shifts metabolism from anabolic processes like fat storage to catabolic processes like fatty acid oxidation. unime.it Increased phosphorylation and activation of AMPK by C3G treatment inhibits adipogenesis. frontiersin.org This activation of AMPK also promotes a "beige-like" adipocyte phenotype by upregulating thermogenic biomarkers such as uncoupling protein-1 (UCP1) and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), particularly when C3G is administered in the early differentiation phase. frontiersin.orgunime.itmdpi.com

Phospholipase C (PLC)-IP₃ Pathway and Ca²⁺ Signaling: Another identified mechanism involves the activation of the PLC-IP₃ pathway and subsequent increases in intracellular calcium (Ca²⁺). researchgate.netnih.govresearchgate.net Studies have demonstrated that cyanidin can induce a concentration-dependent increase in intracellular Ca²⁺ in 3T3-L1 cells. researchgate.netresearchgate.net This effect was abolished by inhibitors of PLC and the inositol triphosphate (IP₃) receptor, indicating that cyanidin stimulates Ca²⁺ release from intracellular stores like the endoplasmic reticulum. researchgate.netnih.gov Elevated intracellular Ca²⁺ is known to suppress adipocyte formation, partly by downregulating PPARγ. researchgate.net

The table below summarizes the principal molecular targets of cyanidin in the inhibition of adipogenesis in research models.

Target MoleculeEffect of Cyanidin/C3GResearch ModelKey FindingReferences
PPARγ Downregulation3T3-L1 cellsInhibition of the master regulator of adipogenesis. frontiersin.orgfoodandnutritionresearch.netresearchgate.netmdpi.com
C/EBPβ Downregulation3T3-L1 cellsSuppression of an early-phase transcription factor, halting differentiation. frontiersin.orgunime.it
C/EBPα Downregulation3T3-L1 cellsDownregulation of a key late-phase adipogenic transcription factor. foodandnutritionresearch.netresearchgate.netmdpi.comresearchgate.net
FASN Downregulation3T3-L1 cellsReduced expression of Fatty Acid Synthase, an enzyme for lipid synthesis. frontiersin.org
AMPK Upregulation/Activation3T3-L1 cellsActivation of a key energy sensor that inhibits adipogenesis and promotes thermogenesis. frontiersin.orgfoodandnutritionresearch.netunime.it
UCP1 Upregulation3T3-L1 cellsInduction of a thermogenic protein, suggesting a shift to energy expenditure. frontiersin.orgunime.it
Intracellular Ca²⁺ Increased Levels3T3-L1 cellsActivation of Ca²⁺ signaling, which suppresses adipocyte formation. researchgate.netnih.govmdpi.com

The following table details the findings from specific in vitro studies on cyanidin and its derivatives.

CompoundResearch ModelConcentration(s)Key FindingsReferences
Cyanidin-3-O-glucoside (C3G) 3T3-L1 preadipocytes5-10 µMReduced lipid accumulation and expression of C/EBPβ, PPARγ, and FASN, particularly in the early phase of differentiation. Activated the AMPK pathway. frontiersin.orgunime.it
Cyanidin 3T3-L1 preadipocytes1-50 µMInhibited adipogenesis by downregulating PPARγ, C/EBPα, adiponectin, and aP2 gene expression without affecting cell viability. researchgate.netnih.govresearchgate.net
Cyanidin 3T3-L1 preadipocytes30-100 µMIncreased intracellular Ca²⁺ via the PLC-IP₃ pathway, suggesting a mechanism for inhibiting adipocyte formation. researchgate.netmdpi.comresearchgate.net
Blue Honeysuckle Extract (rich in C3G) 3T3-L1 adipocytes500-1000 µg/mLReduced lipid accumulation and downregulated the expression of PPARγ, C/EBPα, and ACC, while increasing AMPKα expression. foodandnutritionresearch.netfoodandnutritionresearch.net

Role of Cyanidin in Plant Biology and Developmental Processes

Pigmentation and Color Phenotypes

Cyanidin (B77932), a prominent member of the anthocyanidin class of flavonoids, is a key pigment responsible for a wide array of colors in the plant kingdom, ranging from red and purple to blue and nearly black. nih.govbiorxiv.org Its presence and concentration, along with other factors, dictate the specific hue of various plant organs, including flowers, fruits, and leaves. mdpi.comnih.gov

Mechanism of Color Production in Plant Organs (flowers, leaves, fruits)

The color imparted by cyanidin is not solely dependent on its presence but is a result of complex interactions within the plant's cellular environment. nih.gov Anthocyanins, the glycosylated forms of anthocyanidins like cyanidin, are water-soluble pigments typically stored in the vacuoles of plant cells. nih.govwikipedia.org The perceived color is influenced by several factors:

pH: The pH of the cell vacuole is a critical determinant of cyanidin's color. In acidic conditions (low pH), cyanidin typically appears red. As the pH increases towards neutral and alkaline levels, the color can shift to violet and then blue. nih.govjuniperpublishers.com

Co-pigmentation: The color of cyanidin can be intensified and stabilized through a phenomenon known as co-pigmentation. This occurs when cyanidin molecules form complexes with other non-colored molecules, such as flavonols, flavones, and metal ions. nih.govnih.gov This interaction protects the pigment from degradation and can modify its hue. nih.gov For instance, the interaction with flavonoids can enhance the intensity of flower colors. researchgate.net

Molecular Structure: The basic structure of cyanidin, with its two hydroxyl groups on the B-ring, inherently produces a reddish-purple (magenta) pigment. nih.govmdpi.com Modifications to this structure, such as glycosylation (the addition of sugar molecules) and acylation (the addition of acyl groups), can also alter its color and stability. nih.govnih.gov

In different plant organs, cyanidin contributes significantly to their characteristic colors. For example, cyanidin-3-O-glucoside is a major anthocyanin found in many red to purple fruits and vegetables. nih.gov In leaves, the red coloration, particularly during autumn or in young foliage, is often due to the accumulation of cyanidin-based anthocyanins. mdpi.comnih.gov The interplay of cyanidin with other pigments, like chlorophyll, can result in purplish-red leaf phenotypes. nih.gov In flowers, cyanidins are responsible for magenta and reddish-purple colors, while their combination with other anthocyanidins like delphinidin (B77816) and pelargonidin (B1210327) creates a broader spectrum of floral shades. juniperpublishers.comfrontiersin.org

FactorInfluence on Cyanidin ColorExample
pH Determines the spectral properties; red in acidic, violet/blue in alkaline conditions. nih.govjuniperpublishers.comThe color of many flowers can change based on the vacuolar pH. nih.gov
Co-pigmentation Stabilizes and intensifies color through complex formation with other molecules. nih.govnih.govFlavonoids co-pigmenting with anthocyanins enhance flower color intensity. researchgate.net
Glycosylation/Acylation Alters the chemical stability and hue of the pigment. nih.govnih.govDifferent glycosylated forms of cyanidin are found in various plant species. preprints.org

Genetic Basis of Color Variation and Polymorphism

The diversity in plant coloration is fundamentally controlled at the genetic level through the regulation of the anthocyanin biosynthesis pathway. nih.gov Variations in the genes that encode the enzymes and transcription factors of this pathway lead to differences in the type and amount of anthocyanins produced, resulting in color polymorphisms within and between plant species. biorxiv.orgresearchgate.net

The synthesis of cyanidin begins with the general flavonoid pathway and is directed by the activity of specific enzymes. nih.gov Key structural genes involved in the production of cyanidin-based pigments include:

Flavonoid 3'-hydroxylase (F3'H): This enzyme is crucial for the production of cyanidin precursors. Its expression level often correlates with the accumulation of cyanidin. mdpi.comnih.gov The absence or low activity of F3'H can lead to the production of red pelargonidin-based pigments instead of purple cyanidin-based ones. oup.com

Dihydroflavonol 4-reductase (DFR): This enzyme converts dihydroflavonols into leucoanthocyanidins, which are precursors to anthocyanidins. nih.gov The substrate specificity of DFR can influence which type of anthocyanin is produced. oup.com

Anthocyanidin synthase (ANS): This enzyme catalyzes a late step in the pathway, converting leucoanthocyanidins to colored anthocyanidins, including cyanidin. nih.gov

The expression of these structural genes is primarily regulated by a complex of transcription factors, most notably from the MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. nih.govresearchgate.net Differences in the activity or expression of these transcription factors are a major cause of color variation among plant varieties. nih.govmdpi.com For example, mutations in MYB transcription factor genes are frequently responsible for the loss of anthocyanin pigmentation. nih.gov In Phoebe bournei, two bHLH transcription factors were identified as key regulators of cyanidin-3-O-glucoside accumulation and, consequently, red leaf coloration. mdpi.com

Gene/FactorRole in Cyanidin-Related Color Variation
F3'H (Flavonoid 3'-hydroxylase) Directs the pathway towards cyanidin synthesis; its expression is linked to cyanidin levels. mdpi.comnih.gov
DFR (Dihydroflavonol 4-reductase) A key enzyme in the anthocyanin pathway; its upregulation can promote coloration. nih.gov
ANS (Anthocyanidin synthase) Catalyzes the formation of cyanidin; its increased expression enhances pigment production. nih.gov
MYB Transcription Factors Master regulators of the pathway; variations in these genes are a primary source of color differences. nih.govmdpi.com
bHLH Transcription Factors Part of the regulatory complex that controls structural gene expression. mdpi.comnih.gov

Regulation of Specific Color Phenotypes (e.g., black, red)

The accumulation of cyanidin and its derivatives is central to the development of specific and often striking color phenotypes, such as deep red and black.

Red Phenotypes: Red coloration in flowers, fruits, and leaves is very often attributed to the high accumulation of cyanidin-based anthocyanins. nih.govmdpi.com For instance, the red hue of red currant fruit is intensified by the increased expression of genes like Chalcone (B49325) synthase (CHS) and Flavonoid 3'-hydroxylase (F3'H), leading to the production of crucial cyanidin derivatives such as Cyanidin-3-O-rutinoside and Cyanidin-3-O-glucoside. nih.gov Similarly, the vibrant red of some Passiflora species is linked to the regulation of cyanidin accumulation by the F3'H gene. mdpi.com In Acer species, cyanidin-3-O-arabinoside and cyanidin 3,5-O-diglucoside are the main anthocyanins contributing to red leaf color. mdpi.com

Black Phenotypes: Plant organs that appear black are often, in reality, a very dark purple, a color that results from the massive accumulation of anthocyanins. nih.govnih.gov Cyanidin plays a significant role in the deposition of these black pigments. nih.govmdpi.com In black soybean seeds, the dark color is caused by high levels of cyanidin-3-glucoside and delphinidin-3-glucoside. nih.gov In some ornamental crops, a high concentration of cyanidin-based anthocyanins is directly responsible for the black appearance. frontiersin.org The regulation of this intense pigmentation is frequently tied to the high expression of R2R3-MYB transcription factors, which act as key switches to ramp up the entire anthocyanin biosynthesis pathway. nih.govnih.gov For example, in pomegranate, the unique "black" peel color is due to the accumulation of high levels of both cyanidin and delphinidin derivatives from the early stages of fruit development. frontiersin.org

Ecological and Physiological Functions in Plants

Beyond providing color, cyanidin and other anthocyanins fulfill crucial ecological and physiological roles that contribute to a plant's survival and reproductive success. researchgate.netpreprints.org These functions range from defense against environmental stressors and pathogens to facilitating interactions with other organisms. nih.govauckland.ac.nz

Plant Defense Mechanisms (e.g., against pathogens)

Anthocyanins, including those derived from cyanidin, are implicated in protecting plants against various biotic and abiotic stresses. nih.gov While the precise mechanisms are complex and can vary between species, several protective roles have been identified. Plants have evolved sophisticated defense systems that can be pre-existing or induced upon pathogen attack. jmbfs.org These defenses involve physical barriers and the production of antimicrobial compounds. jmbfs.org

The accumulation of anthocyanins has been linked to enhanced resistance against certain pathogens. nih.gov The production of these compounds is part of the plant's broader chemical defense strategy, which includes the synthesis of various secondary metabolites. mdpi.com When a plant recognizes a pathogen, it can trigger a defense response, which may include the production of pathogenesis-related (PR) proteins and antimicrobial compounds. heraldopenaccess.us While the direct role of cyanidin as an antifungal or antibacterial agent in planta is an area of ongoing research, the flavonoid pathway that produces it is integral to plant defense. It is suggested that anthocyanins can contribute to defense by scavenging reactive oxygen species (ROS) that are produced during pathogen attack, thereby mitigating oxidative damage to the plant's own cells. nih.gov

Role in Attracting Pollinators and Seed Dispersal

One of the most well-established functions of cyanidin-derived pigments is their role in visual signaling to animals. preprints.orgusda.gov The vibrant colors produced by anthocyanins in flowers and fruits serve as crucial advertisements to attract pollinators and seed dispersers. wikipedia.orgresearchgate.net

Attracting Pollinators: The specific colors of flowers, created by pigments like cyanidin, are key traits that have co-evolved with pollinators such as insects and birds. nih.gov The color provides a strong visual cue that helps pollinators locate flowers, increasing the efficiency of pollen transfer and ensuring successful plant reproduction. preprints.orgmdpi.com A diverse palette of colors, from the reddish-purple of cyanidin to the oranges of pelargonidin and the blues of delphinidin, allows plants to attract a wide range of specific pollinators. frontiersin.orgoup.com

Seed Dispersal: In fruits, the development of red and purple colors, often due to the synthesis of cyanidin, signals ripeness and edibility to frugivorous animals. wikipedia.orgusda.gov By consuming these conspicuous fruits, animals ingest the seeds and later disperse them to new locations, facilitating the plant's propagation. This strategy is highly effective, and the contrast of red or purple fruits against green foliage makes them highly visible. mdpi.com The accumulation of cyanidin and other anthocyanins is therefore a critical investment for the plant to ensure its seeds are spread widely. auckland.ac.nzusda.gov

Responses to Environmental Factors and Stress (e.g., UV radiation, frost, drought)

The accumulation of cyanidin and related anthocyanins is a key strategy employed by plants to cope with a variety of environmental challenges. encyclopedia.pubnih.gov These pigments play a significant role in mitigating the damage caused by abiotic stressors such as ultraviolet (UV) radiation, frost, and drought. scribd.comnih.gov The underlying protective mechanisms are multifaceted, primarily involving antioxidant activity and light screening. nih.govnih.gov

UV Radiation: Cyanidin acts as a protective "sunscreen" for plants, absorbing harmful UV radiation and preventing damage to sensitive cellular components like DNA and the photosynthetic machinery. nih.govnih.govnih.gov The synthesis of anthocyanins, including cyanidin, is often induced or upregulated in plant tissues in response to UV irradiation. nih.gov This response is a critical defense mechanism, as demonstrated in studies where anthocyanin-deficient mutants exhibit hypersensitivity to UV-B. nih.gov By absorbing high-energy UV rays, cyanidin-containing vacuoles shield chloroplasts from the photoinhibitory and photooxidative effects of strong light. nih.gov

Frost and Low Temperatures: Plants often accumulate anthocyanins in response to low-temperature stress, which can enhance their tolerance to chilling and freezing. scribd.comnih.govfrontiersin.org The accumulation of these pigments in leaves at low temperatures can decrease the level of oxidative damage and increase the photosynthetic rate. encyclopedia.pub For instance, in the invasive plant Mikania micrantha, the accumulation of anthocyanins during winter was shown to increase its antioxidant capability and tolerance to low temperatures. frontiersin.org Research on Cornus stolonifera (red-osier dogwood) revealed that red, anthocyanin-rich leaves had significantly less reduction in quantum efficiency of photosynthesis after exposure to strong light compared to green, acyanic leaves, indicating a photoprotective role during cold stress. nih.gov

Drought: Drought stress triggers a cascade of physiological and biochemical responses in plants, including the increased synthesis of cyanidin and other anthocyanins. nih.govmdpi.com This accumulation helps plants withstand water deficit conditions. nih.gov The protective role is linked to the antioxidant properties of these compounds, which scavenge reactive oxygen species (ROS) that are generated in excess during drought stress and can cause significant cellular damage. encyclopedia.pubmdpi.com For example, studies on tobacco plants have shown a functional relationship between anthocyanin accumulation and drought stress adaptation. nih.gov Furthermore, research on rice demonstrated that exogenous application of anthocyanins enhanced the accumulation of metabolites like cyanidin and delphinidin in response to drought, mitigating oxidative stress and improving resilience. frontiersin.org Abscisic acid (ABA), a key plant hormone involved in stress responses, is known to mediate development-dependent anthocyanin biosynthesis and plays a role in modulating anthocyanin induction during drought stress. nih.govfrontiersin.org

Table 1: Research Findings on Cyanidin(1-) and Environmental Stress

Stress Factor Organism Studied Key Findings Reference(s)
UV Radiation General Plant Studies Anthocyanins, including cyanidin, act as a "sunscreen," absorb UV radiation, and mitigate DNA damage. nih.govnih.gov nih.govnih.gov
Frost/Low Temp Mikania micrantha Anthocyanin accumulation in winter increased antioxidant capability and tolerance to low temperatures. frontiersin.org frontiersin.org
Frost/Low Temp Cornus stolonifera Red (anthocyanin-rich) leaves showed less photoinhibition after exposure to strong light compared to green leaves. nih.gov nih.gov
Drought Rice (Oryza sativa) Anthocyanin treatment increased endogenous levels of cyanidin and delphinidin, enhancing drought resilience. frontiersin.org frontiersin.org

| Drought | Tobacco (Nicotiana tabacum) | A clear link was established between anthocyanin accumulation and the ability to tolerate drought stress. nih.gov | nih.gov |

Developmental Aspects in Organisms (e.g., synnemata formation in fungi)

While extensively studied for their roles in plant physiology, cyanidins are also involved in the developmental processes of other organisms, notably fungi. nih.govfrontiersin.org Developmental biology investigates the processes that guide the growth, differentiation, and formation of complex structures in organisms. institut-curie.orgnumberanalytics.com In this context, cyanidin biosynthesis has been identified as a factor influencing specific developmental stages in certain fungi.

A significant example is the role of cyanidin in the development of the medicinal fungus Cordyceps cicadae. dntb.gov.ua This fungus is known for producing various bioactive compounds, including cyanidin. nih.gov Research has shown that cyanidin biosynthesis is directly linked to a key developmental process in this fungus: the formation of synnemata. frontiersin.orgresearchgate.netnih.gov Synnemata are erect, compacted aggregations of hyphae that are a form of fungal fruiting body.

Studies involving gene knockout techniques have provided direct evidence for this role. nih.govdntb.gov.ua Specifically, the deletion of the gene CcDFR, a key gene in the cyanidin biosynthesis pathway, resulted in several developmental defects in Cordyceps cicadae. frontiersin.orgnih.gov The most prominent of these was an impaired ability to form synnemata. nih.govdntb.gov.ua This finding indicates that the production of cyanidin, or at least the functioning of its biosynthetic pathway, is crucial for this specific morphogenetic process in the fungus. frontiersin.orgresearchgate.net Conversely, the knockout of another gene, CcOMT9, led to an increase in the production of cyanidin-3-O-glucoside but did not affect fruiting body formation, highlighting the complex regulation of this pathway and its specific developmental impacts. nih.govdntb.gov.uanih.gov

Table 2: Research Findings on Cyanidin(1-) and Fungal Development

Organism Developmental Process Gene Studied Effect of Gene Deletion Reference(s)
Cordyceps cicadae Synnemata Formation CcDFR Reduced cyanidin-3-O-glucoside (C3G), impaired synnemata formation. nih.govfrontiersin.orgdntb.gov.ua nih.govfrontiersin.orgdntb.gov.ua

Table 3: Compound Names Mentioned in the Article

Compound Name
Abscisic acid
Adenosine (B11128)
Cinnamic acid
Cyanidin
Cyanidin-3-O-glucoside
Delphinidin
L-phenylalanin
Malvidin
Naringenin (B18129)
Oenin
Peonidin
Petunidin
Phenylalanine

Advanced Analytical and Characterization Methodologies in Cyanidin Research

Chromatographic Techniques

Chromatography, particularly liquid chromatography, is a cornerstone in the analysis of cyanidin (B77932) and its glycosides. analis.com.my These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the identification and quantification of cyanidin and its derivatives in various samples, including fruit extracts. bvsalud.orgtandfonline.com HPLC systems utilize a column packed with a stationary phase, typically C18, and a liquid mobile phase to separate compounds. mdpi.com The separation is influenced by factors such as column temperature and the composition of the mobile phase. mdpi.com

Ultra-High-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC. mdpi.com By using columns with smaller particle sizes (typically sub-2 µm), UPLC systems can achieve higher resolution, shorter analysis times, and reduced solvent consumption. mdpi.comwaters.com This enhanced performance allows for more efficient separation of complex mixtures of anthocyanins, including various cyanidin glycosides. mdpi.comtandfonline.com For instance, a UPLC method was developed that separated six major anthocyanidins in under 6 minutes. tandfonline.com Another UPLC method completed the analysis of six common anthocyanidins in just 2.1 minutes, a significant improvement over the 34 to 55 minutes required by previous HPLC methods. waters.com The increased speed and resolution of UPLC make it a powerful tool for high-throughput analysis and detailed profiling of cyanidin and its derivatives in diverse samples. mdpi.comwaters.com

Interactive Data Table: Comparison of HPLC and UPLC in Cyanidin Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography (UPLC)
Typical Particle Size 3-5 µm< 2 µm
Resolution GoodExcellent mdpi.com
Analysis Time Longer (e.g., 34-55 minutes for anthocyanidins) waters.comShorter (e.g., 2.1-6 minutes for anthocyanidins) waters.comtandfonline.com
Solvent Consumption HigherLower mdpi.com
System Pressure LowerHigher

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the identification and quantification of cyanidin and its derivatives. nih.govnih.gov This technique combines the separation power of LC with the mass-analyzing capabilities of MS/MS, allowing for the confident identification of compounds even at low concentrations. nih.gov In LC-MS/MS, the eluent from the LC column is introduced into the mass spectrometer, where molecules are ionized and fragmented. The resulting mass spectra provide information about the molecular weight and structure of the compounds. scielo.br

LC-MS/MS has been successfully used to identify and quantify cyanidin-3-O-glucoside in rat plasma, with a lower limit of quantitation of 3.00 ng/mL. nih.gov In another study, UPLC-MS/MS was used to identify and quantify anthocyanins in elderberry juice, demonstrating the robustness of the method for complex matrices. nih.gov The use of multiple-reaction-monitoring (MRM) in LC-MS/MS enhances selectivity and allows for reliable quantification by monitoring specific precursor-to-product ion transitions. nih.gov For example, in the analysis of cyanidin-3-O-glucoside, the transition of m/z 447.3 → 285.2 was used for quantification. nih.gov This high degree of specificity makes LC-MS/MS an invaluable tool for metabolic studies and for the analysis of cyanidin in complex biological samples. nih.govnih.gov

Rapid Resolution Liquid Chromatography (RRLC) is an advanced form of HPLC that offers improved separation and identification of specific anthocyanin components, including cyanidin derivatives. analis.com.my This technique has been applied in anthocyanin research to achieve faster analysis times and better resolution compared to conventional HPLC. analis.com.my

A study focused on developing and optimizing an RRLC method for the determination of cyanidin-3-O-glucoside in rat plasma. analis.com.myusm.my The optimized method utilized a mobile phase of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (81:19 v/v) at a flow rate of 0.5 mL/min, with a column temperature of 30°C and UV detection at 525 nm. analis.com.myusm.my This demonstrates the capability of RRLC to provide sensitive and specific analysis of cyanidin glycosides in biological samples. analis.com.my

The development and optimization of analytical methods are crucial for the accurate quantification and identification of cyanidin and its derivatives. bvsalud.orgnih.gov This process involves the systematic evaluation and adjustment of various chromatographic parameters to achieve the desired performance.

Key parameters that are often optimized include the composition of the mobile phase (including the type and concentration of organic solvents and acid modifiers), the type of stationary phase (column), column temperature, flow rate, and detection wavelength. analis.com.mymdpi.com For instance, in the development of an HPLC method for cyanidin-3-glucoside and cyanidin-3-rutinoside (B1257026), a gradient elution with acetonitrile and water, both containing 0.5% formic acid, was employed with a C18 column and detection at 520 nm. bvsalud.org The acidity of the mobile phase is a critical factor, as it helps to stabilize the flavylium (B80283) cation of anthocyanins, leading to better peak shapes and resolution. mdpi.comnih.gov

Method validation is an essential part of method development, ensuring that the analytical procedure is reliable and reproducible. bvsalud.org Validation parameters typically include linearity, precision (intra- and inter-day variability), accuracy, and limits of detection (LOD) and quantification (LOQ). bvsalud.orgmdpi.com For example, a validated HPLC method for cyanidin-3-glucoside and cyanidin-3-rutinoside showed good linearity (r² = 0.9996) over a concentration range of 15.625 - 500 µg/mL, with acceptable precision and accuracy. bvsalud.org

Interactive Data Table: Optimized Parameters for Cyanidin Analysis

Analytical TechniqueMobile PhaseColumnDetection WavelengthReference
RRLC 0.1% trifluoroacetic acid in water and acetonitrile (81:19 v/v)Not specified525 nm analis.com.myusm.my
HPLC Acetonitrile (0.5% formic acid) and water (0.5% formic acid)Eclipse XDB-C18520 nm bvsalud.org
UPLC-MS/MS 4.5% formic acid in water and 0.1% formic acid in acetonitrileAcquity BEH C18MS/MS detection nih.gov

Spectroscopic Approaches

Spectroscopic techniques are fundamental in the characterization of cyanidin and its derivatives, providing information about their structure and concentration based on their interaction with electromagnetic radiation.

UV/Vis spectroscopy is a widely used detection method in the analysis of cyanidin and other anthocyanins. scirp.orgnih.gov Anthocyanins exhibit characteristic absorption bands in the ultraviolet (UV) and visible (Vis) regions of the electromagnetic spectrum. mdpi.com Typically, they show a strong absorption peak in the visible region between 450 and 560 nm, which is responsible for their color, and another peak in the UV region around 240-280 nm. mdpi.com

The maximum absorption wavelength (λmax) in the visible region is influenced by the structure of the anthocyanin, including the hydroxylation and methoxylation pattern of the B-ring. oup.com For cyanidin, the λmax in the visible region is typically around 516-525 nm. mdpi.comscispace.com The UV spectrum can provide information about the glycosylation and acylation of the anthocyanin molecule. oup.com For example, sulfation of cyanidin can cause a hypsochromic (blue) shift in the absorption maxima. mdpi.com The pH of the solution also significantly affects the UV/Vis spectrum of cyanidin, as its chemical structure changes with pH. scispace.com At low pH (e.g., pH 1), the red flavylium cation is the predominant form, while at higher pH (e.g., pH 4.5-5.5), the colorless hemiacetal form is more prevalent. scispace.comchemsociety.org.ng

Interactive Data Table: UV/Vis Absorption Maxima of Cyanidin

Compound/ConditionBand I (Visible Region) λmax (nm)Band II (UV Region) λmax (nm)Reference
Cyanidin 525277 mdpi.com
Cyanidin (pH 0.4) 516270 scispace.com
Cyanidin (pH 5.5) -284 scispace.com
Sulfated Cyanidin Derivative 505267 mdpi.com

Integration with Digital Imaging Technologies for Quantification

The quantification of cyanidin and its glycosides has been advanced by the integration of digital imaging technologies, which offer rapid, non-destructive, and cost-effective alternatives to traditional chromatographic methods. mdpi.comrsc.org These techniques leverage the color changes of anthocyanins like cyanidin-3-glucoside (C3G) at different pH levels. rsc.orgresearchgate.net A notable application is the smartphone digital image colorimetric (SDIC) system, which has been developed to determine the total monomeric anthocyanin content in samples like black rice. rsc.orgresearchgate.net This method captures the color difference of C3G at pH 1.0 and pH 4.5, translating it into a quantifiable concentration using color model systems such as RGB and CIELAB. researchgate.net The SDIC method has shown a strong linear correlation with results from UV-Vis spectrophotometry and high-performance liquid chromatography (HPLC). rsc.orgresearchgate.net

Hyperspectral imaging (HSI) is another powerful technique that combines digital imaging with spectroscopy to analyze both the chemical composition and spatial distribution of cyanidin within a sample. mdpi.comnih.gov HSI systems covering a range from 350 to 1,050 nm have been used to quantify anthocyanins in fruit pericarp, demonstrating the technology's utility for in-situ analysis without damaging the product. mdpi.comnih.gov Digital image analysis has also been applied in cellular-level bioassays, such as quantifying the allelopathic effects of cyanidin 3,5-di-O-glucoside by measuring its impact on the growth and color accumulation of lettuce protoplasts in co-culture. ccsenet.orgresearchgate.net This approach allows for the detailed investigation of cyanidin's biological activities at a microscopic scale. ccsenet.org

Omics Technologies in Cyanidin Research

Metabolomics has become a crucial tool for identifying and quantifying cyanidin and its derivatives, revealing their roles in various biological systems. researchgate.net Non-targeted metabolomics using techniques like UPLC-Q-TOF-MS can reveal significant changes in cellular metabolites after treatment with cyanidin compounds. researchgate.net For instance, metabolomic analysis of Caco-2 cells treated with cyanidin-3-O-arabinoside identified 10 differential metabolites, including sphingosine, phosphoethanolamine, and taurine, suggesting that the compound exerts its anti-tumor effects by altering pathways related to apoptosis, membrane synthesis, and energy metabolism. researchgate.net

In plant science, metabolomics is used to understand the basis of pigmentation. In Plumbago auriculata, metabolomic analysis identified cyanidin-3-O-(6″-p-coumaroylglucoside) as the key pigment responsible for its bluish-violet flower color. researchgate.net The study also revealed that the presence of 40 upregulated flavonoid compounds acting as copigments, along with an increased cell sap pH, modulates the final color. researchgate.net Similarly, a metabolomic study on black raspberry extracts identified cyanidin, cyanidin-3-glucoside (C3G), and cyanidin-3-rutinoside (C3R) as the key components responsible for anti-inflammatory activity. nih.gov This analysis highlighted that the synergistic effect of these co-existing cyanidins is vital for the extract's health benefits. nih.gov In studies of red-stemmed alfalfa, anthocyanin-targeted metabolomics confirmed that cyanidin-3-O-glucoside is a major anthocyanin component contributing to the red coloration. nih.gov

Transcriptome analysis provides significant insights into the genetic regulation of cyanidin biosynthesis by identifying and quantifying the expression of relevant genes. researchgate.net In pansies (Viola × wittrockiana), comparative transcriptome analysis between blotched and non-blotched petals revealed that the high expression levels of late biosynthesis pathway genes, such as F3′H and UFGT, contribute to the greater accumulation of cyanidin and delphinidin (B77816) in the colored petals. mdpi.com The expression of F3'H was notably higher than F3'5'H, corresponding to the finding that cyanidin derivatives constituted 80% of the total anthocyanins. mdpi.com

In Senecio cruentus, combined chemical and transcriptomic analyses showed that the differential expression of genes like F3′H, F3′5′H, and DFR directs the metabolic flux towards the cyanidin, delphinidin, or pelargonidin (B1210327) pathways, resulting in carmine, blue, or pink flowers, respectively. frontiersin.org Similarly, in pink-flowered strawberries, an integrated analysis of the transcriptome and metabolome identified key structural genes, including FpANS, FpBZ1, and FpUGT75C1, whose expression patterns correlated with the accumulation of cyanidin. researchgate.net In light-sensitive potato tubers, transcriptome analysis identified the StMYBA1 gene as a light-induced transcription factor that activates structural genes like CHS and CHI, promoting cyanidin biosynthesis. frontiersin.org This multi-faceted approach, linking gene expression to metabolite accumulation, is a powerful method for elucidating the complex regulatory networks governing cyanidin production in plants. nih.govresearchgate.net

Proteomics offers a detailed view of how cyanidin and its derivatives modulate cellular functions by altering protein expression levels. bslonline.org Tandem mass tag (TMT)-based quantitative proteomics has been employed to study the effects of cyanidin-containing extracts on protein expression in various biological models. nih.gov For example, a proteomic analysis of liver tissue from aging mice revealed that dietary supplementation with a cyanidin-3-diglucoside-5-glucoside (CY3D5G)-rich extract significantly altered the expression of 243 protein groups. nih.gov Bioinformatics analysis indicated that proteins involved in the electron transport chain, glycolysis, and the tricarboxylic acid cycle were closely correlated with the treatment, suggesting a mechanism for alleviating age-related oxidative stress. nih.gov

In another study, quantitative proteomics was used to investigate the protective effects of cyanidin-3-O-glucoside (C3G) and its metabolite, protocatechuic acid (PCA), against cytotoxicity in HepG2 cells. nih.gov The analysis revealed that C3G was more effective than PCA at regulating apoptosis-related signaling pathways, with the X-linked inhibitor of apoptosis protein (XIAP) identified as a key target. nih.govresearchgate.net Furthermore, proteomics has been used to understand the antibacterial mechanisms of C3G. A comparative proteome analysis of Helicobacter pylori treated with C3G was performed using 2-dimensional electrophoresis (2-DE) followed by mass spectrometry. bslonline.org The study showed that C3G treatment led to quantitative changes in several virulence proteins, including Vacuolating cytotoxin A (VacA) and cytotoxin-associated gene A (CagA), indicating that C3G can modulate multiple pathogenic determinants in the bacterium. bslonline.org

The integration of multiple omics disciplines, such as metabolomics, transcriptomics, and genomics, provides a comprehensive understanding of the complex biological pathways involving cyanidin. biorxiv.org This approach is particularly powerful in plant biology for dissecting the mechanisms of flower and plant coloration. mdpi.com In a study on rapeseed (Brassica napus L.), a combined metabolomic and transcriptomic analysis was used to investigate the fading of red petals. mdpi.com The results showed a decrease in six anthocyanin components, including cyanidin, which correlated with changes in phytohormone levels and the expression of numerous genes involved in the anthocyanin biosynthesis pathway. mdpi.com Co-expression analysis identified 244 gene-metabolite pairs involving cyanidin and its derivatives. mdpi.com

Similarly, an integrated analysis of the transcriptome and metabolome in petals of pink-flowered strawberries was performed to identify key genes and regulatory networks in anthocyanin biosynthesis, where cyanidins were the main compound. researchgate.net In the medicinal fungus Cordyceps cicadae, which unexpectedly produces cyanidin, gene knockout methods combined with transcriptomics and metabolomics elucidated the roles of two key genes, CcDFR and CcOMT9, in regulating cyanidin-3-O-glucoside (C3G) production. frontiersin.org A multi-omics study on Lilium cernuum and its white variant revealed that the loss of color is linked to the downregulation of 58 genes in the flavonoid pathway, leading to significant reductions in cyanidin, pelargonidin, and peonidin. nih.gov In another example, a study combining metabolomics with 16S rRNA gene sequencing investigated the effects of cyanidin-3-O-glucoside in a mouse model of Parkinson's disease, linking changes in gut microbiota to alterations in host metabolic pathways, including those involving lipids and amino acids. frontiersin.orgnih.gov

In silico methodologies, including molecular docking and computational chemistry, are increasingly used to predict and elucidate the molecular interactions and properties of cyanidin and its derivatives. rjptonline.orgmdpi.com These computational tools allow researchers to investigate potential biological activities and mechanisms of action at the molecular level before undertaking extensive laboratory experiments. scispace.com

Molecular docking simulations have been used to explore cyanidin's potential as a therapeutic agent. One study investigated the interaction of cyanidin with 12 molecular proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway. rjptonline.org The results showed favorable binding energies with 11 of the proteins, including EGF, FGF, and PDGF, suggesting that cyanidin may exert its biological effects by modulating this pathway. rjptonline.org Another in silico study explored the potential of cyanidin-3-O-glucoside (C3G) to inhibit the advanced glycation end products (AGEs)-receptor (RAGE) signaling pathway, which is implicated in chronic inflammation and diabetes. nih.govresearchgate.net The docking results suggested that C3G could act as an inhibitor of AGEs-RAGE interactions. researchgate.net Similarly, C3G was studied for its interaction with β-amyloid (Aβ) fibrils, with simulations indicating that it preferentially binds to monomeric Aβ, potentially disrupting fibril formation. mdpi.com

Computational chemistry methods like Density Functional Theory (DFT) have been applied to analyze the molecular structure, electronic properties, and stability of cyanidin. mdpi.commdpi.com DFT calculations have been used to optimize the molecular geometries of cyanidin-3-O-glucoside and its acylated derivatives to identify antioxidant active sites. mdpi.comnih.gov Other studies have used ab initio computations and isodesmic reaction schemes to calculate the electrode potential of cyanidin, with results showing reasonable agreement with experimental measurements. researchgate.net

In Silico Approaches

Molecular Docking and Quantum-Chemical Interaction Studies

Molecular docking and quantum-chemical studies have become indispensable tools for elucidating the interactions between cyanidin and various biomolecules at a molecular level. These computational methods provide insights into binding affinities, interaction forces, and the structural basis of cyanidin's biological activities.

Molecular Docking Simulations: This technique predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. In cyanidin research, molecular docking has been instrumental in understanding its potential as a therapeutic agent. For instance, studies have used molecular docking to investigate the binding interactions of cyanidin with proteins like the SARS-CoV-2 spike protein. nih.govresearchsquare.com These simulations revealed that cyanidin can effectively bind to the receptor-binding domain of the spike protein, suggesting its potential as an inhibitor of viral entry. nih.gov The primary forces stabilizing these complexes are often identified as hydrogen bonds and hydrophobic interactions. researchgate.net

Further research has employed molecular docking to explore the interactions between cyanidin-3-O-glucoside (C3G) and major proteins in cow's milk, such as α-lactalbumin, β-lactoglobulin, αs1-casein, and β-casein. researchgate.net The results indicated that caseins, particularly β-casein, exhibited stronger hydrophobic and hydrogen-bonding interactions with C3G, suggesting they could be effective carriers for delivering anthocyanins. researchgate.net Similarly, the interaction between C3G and ovalbumin has been studied, showing that C3G can alter the secondary structure of the protein and that the binding is a spontaneous process driven by hydrogen bonds and van der Waals forces. x-mol.net

Quantum-Chemical Studies: Quantum-chemical calculations, often using Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules. These methods have been used to study the copigmentation of cyanidin with other molecules, such as resveratrol. mdpi.com By calculating parameters like binding free energy and analyzing the electronic spectra, researchers can understand the stability and nature of the non-covalent interactions involved in these complexes. mdpi.com Such studies are foundational for the further development of docking and molecular dynamics analyses of cyanidin complexes with enzymes like acetylcholinesterase. mdpi.com

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are often performed to analyze the stability and conformational changes of the cyanidin-protein complex over time. For example, MD simulations of the cyanidin-spike protein complex showed that the complex reached equilibrium and remained stable, further supporting the potential of cyanidin as a therapeutic candidate. nih.govresearchsquare.com These simulations provide a dynamic view of the interaction, revealing fluctuations and rearrangements that are not apparent from static docking poses. nih.gov

Integration of Machine Learning and Artificial Intelligence

Machine learning (ML) and artificial intelligence (AI) are increasingly being integrated into cyanidin research to analyze complex datasets, predict biological activities, and enhance analytical methodologies. These technologies offer powerful tools for pattern recognition, data fusion, and predictive modeling.

The application of AI in traditional medicine research, which includes many plant-derived compounds like cyanidin, is a rapidly growing field. frontiersin.org ML algorithms, such as Support Vector Machines (SVM) and Random Forest (RF), are effective in processing complex chemical data and predicting pharmacodynamic properties. frontiersin.org In the context of natural products, AI can be used to predict quality changes in medicinal materials and analyze chemical compositions. frontiersin.org

Deep learning (DL), a subset of ML, utilizes multi-layer neural networks to model complex relationships in data. frontiersin.org This can be particularly useful in analyzing spectroscopic data for pigment phenotyping and classification. For instance, AI algorithms have been successfully used in combination with hyperspectral analysis to classify different plant varieties based on their pigment profiles, which would include anthocyanins like cyanidin. nih.gov

Furthermore, AI is being applied to enhance genomic selection and crop breeding, which could lead to the development of plant varieties with higher cyanidin content. nih.govmdpi.com By integrating multi-omics data, AI can accelerate the prediction of traits and the identification of genetic factors influencing the biosynthesis of valuable compounds. mdpi.com While much of this research is in its early stages for cyanidin specifically, the methodologies developed for other natural products and agricultural applications hold significant promise for advancing cyanidin research. For example, a novel machine learning-based approach was used to evaluate the effects of different enzymes on the release of phenolic compounds, including cyanidin-3-O-glucoside, in mulberry juice. uneatlantico.es

Activity-Based Protein Profiling (ABPP) for Target Discovery

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique used to identify the protein targets of small molecules in complex biological systems. creative-biolabs.comfrontiersin.org This method utilizes chemical probes that covalently bind to the active sites of specific proteins, allowing for their identification and characterization. creative-biolabs.com

In cyanidin research, ABPP has provided novel insights into the covalent interactions between cyanidin-3-O-glucoside (C3G) and proteins. acs.orgnih.gov Traditionally, the biological effects of anthocyanins were thought to be due to noncovalent interactions. acs.orgnih.gov However, the benzopyrylium skeleton of cyanidin is reactive towards electron-rich groups in proteins. acs.orgnih.gov

To investigate this, researchers have synthesized covalent binding probes and noncovalent photoaffinity probes of C3G. acs.orgnih.gov By comparing the labeling of these probes in the proteome of cell lines like HepG2 and HeLa, it was possible to identify proteins that covalently bind to C3G. acs.orgnih.gov Subsequent Western blot analysis confirmed the covalent binding of C3G to several target proteins, including insulin-degrading enzyme, metal cation symporter ZIP14, spermatid perinuclear RNA-binding protein, and Cystatin-B. acs.orgnih.gov

Pathway analysis of these identified targets revealed that they are concentrated in metabolic pathways and ribonucleoprotein complexes. acs.orgnih.gov These findings challenge the traditional view of anthocyanin bioactivity and suggest that covalent interactions may play a significant role in their molecular mechanisms. acs.org The application of ABPP in cyanidin research is a crucial step towards a more comprehensive understanding of its biological functions and for the discovery of new therapeutic targets. researchgate.net

Sample Preparation and Extraction Methods (e.g., Solid Phase Extraction - SPE)

Efficient sample preparation and extraction are critical for the accurate analysis of cyanidin and its derivatives from various matrices. Solid Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex samples like food, biological fluids, and environmental samples. epa.govscharlab.com

SPE offers several advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and the potential for automation. scharlab.com The general procedure for SPE involves four main steps: conditioning of the sorbent, retention of the analyte, washing to remove interferences, and elution of the target compound. scharlab.com

In the context of cyanidin research, SPE has been successfully employed to extract and purify anthocyanins from various sources. For example, a method was developed for the concentration and cleanup of anthocyanins from red grape extracts using SPE cartridges. nih.gov This study found that vinylbenzene-based cartridges provided excellent retention for glucosylated anthocyanidins, while C18-based cartridges showed low retention. nih.gov The optimized method allowed for both the removal of sugars and the concentration of anthocyanins prior to chromatographic analysis. nih.gov

Genetic Engineering and Biotechnological Applications in Cyanidin Research

Molecular Breeding for Desired Cyanidin (B77932) Content and Composition

Molecular breeding utilizes genetic markers to select for desirable traits, accelerating the development of new plant varieties with specific cyanidin profiles. This approach combines knowledge of genomics with traditional breeding to enhance the nutritional and aesthetic value of crops.

Recent research has focused on identifying the genetic basis for anthocyanin variation to guide breeding efforts. In purple corn, for example, a diverse landrace was used to create a population with wide variation in flavonoid profiles, including cyanidin-derived anthocyanins. nih.gov This study linked specific anthocyanin chemistries to the resulting extract's hue and intensity, identifying genetic loci that underlie this diversity. nih.gov Such information is crucial for breeding corn lines that not only have high cyanidin content but also possess the desired color characteristics for use as natural colorants. nih.gov

In barley, increasing anthocyanin content is a significant goal in breeding for high-nutrient grains. frontiersin.org Marker-assisted selection is being employed, with one example being the combination of alleles at the Ant1 and Ant2 loci, which are known to activate the transcription of structural genes in the anthocyanin pathway. frontiersin.org The presence of dominant alleles for both genes is necessary for anthocyanin accumulation in the pericarp. frontiersin.org Understanding the genetic regulation of this pathway is a key target for future breeding work to develop cereals with enhanced health benefits. frontiersin.org

Similarly, in Roselle (Hibiscus sabdariffa), studies have evaluated the diversity in morphology, genetics, and cyanidin-3-O-glucoside levels among different genotypes. insightsociety.org By identifying varieties with high anthocyanin content, such as Roselindo 4, and others with high yield potential, breeders can select specific parents for developing new cultivars that combine both desirable traits. insightsociety.org In potato breeding, quantitative trait loci (QTLs) and genome-wide association studies (GWAS) have identified specific single nucleotide polymorphisms (SNPs) and candidate genes associated with the concentration of different anthocyanidins, including cyanidin. researchgate.net These markers can be used for marker-assisted selection (MAS) to improve the efficiency of breeding programs aimed at developing potatoes with enhanced pigment profiles. researchgate.net

Table 1: Examples of Molecular Breeding for Cyanidin-Related Traits

Crop Breeding Target Key Genes/Loci Research Finding Reference(s)
Purple Corn Variable anthocyanin profiles and hue Multiple genetic loci Identified loci underlying anthocyanin diversity, enabling breeding for specific colorant properties. nih.gov
Barley Increased anthocyanin content in grain Ant1, Ant2 Dominant alleles of both genes are required for anthocyanin accumulation in the pericarp. frontiersin.org
Roselle High cyanidin-3-O-glucoside and yield Not specified Identified specific genotypes (e.g., Roselindo 4) as valuable genetic material for breeding. insightsociety.org
Potato Cyanidin concentration P locus on chromosome 11, f3'5'h Identified SNPs and candidate genes for use in marker-assisted selection to breed for specific pigment content. researchgate.net

Genetic Modification of Cyanidin-Producing Organisms for Enhanced Production

Direct genetic modification of microorganisms and fungi offers a promising strategy for the industrial-scale production of cyanidin, bypassing the complexities of agricultural cultivation. This biotechnological approach can shorten production times and increase yields. nih.govfrontiersin.orgresearchgate.net

Researchers have successfully engineered Escherichia coli for the biosynthesis of cyanidin derivatives. In one study, recombinant E. coli expressing anthocyanidin synthase (ANS) from Petunia hybrida and 3-O-glycosyltransferase (3GT) from Arabidopsis thaliana were able to convert (+)-catechin into cyanidin-3-O-glucoside (C3G). acs.org This system provides a cost-effective method for producing specific anthocyanins. acs.org Further work has focused on producing cyanidin-3-O-galactoside (C3Ga) in E. coli by expressing an ANS from Vitis vinifera, which proved more efficient at converting (+)-catechin to cyanidin. acs.org By optimizing the precursor supply through metabolic engineering—enhancing the UDP-galactose pathway—and improving transport efficiency, researchers significantly increased C3Ga production. acs.org

Fungi are also being explored for cyanidin production. The medicinal fungus Cordyceps cicadae is a natural producer of cyanidin. nih.govfrontiersin.orgresearchgate.net Studies have identified key genes, CcDFR and CcOMT9, that regulate cyanidin biosynthesis in this organism. nih.govfrontiersin.orgresearchgate.net Through gene knockout experiments, it was found that deleting the CcDFR gene reduced the production of C3G, while deleting the CcOMT9 gene led to an increase in C3G production. nih.govfrontiersin.orgresearchgate.net This discovery of genes with opposing functions provides a foundation for genetically modifying C. cicadae strains to enhance the industrial production of cyanidin. nih.govfrontiersin.orgresearchgate.net

Table 2: Genetic Modification for Enhanced Cyanidin Production

Organism Target Compound Genetic Modification Outcome Reference(s)
Escherichia coli Cyanidin-3-O-glucoside (C3G) Expressed anthocyanidin synthase (ANS) and 3-O-glycosyltransferase (3GT). Successful biosynthesis of C3G from the precursor (+)-catechin. acs.org
Escherichia coli Cyanidin-3-O-galactoside (C3Ga) Expressed Vitis vinifera ANS (VvANS) and enhanced the UDP-galactose pathway. Increased C3Ga production, with VvANS showing high efficiency. acs.org
Cordyceps cicadae Cyanidin-3-O-glucoside (C3G) Knockout of the CcDFR gene. Reduced C3G production, confirming its key role in biosynthesis. nih.govfrontiersin.orgresearchgate.net
Cordyceps cicadae Cyanidin-3-O-glucoside (C3G) Knockout of the CcOMT9 gene. Increased C3G production. nih.govfrontiersin.orgresearchgate.net

Manipulation of Anthocyanin Biosynthesis Genes for Specific Color Traits

The manipulation of anthocyanin biosynthesis genes is a cornerstone of genetic engineering in ornamental plants, allowing for the creation of novel flower colors. mdpi.com Since color is determined by the specific types of anthocyanins present, altering the pathway can shift pigment profiles from cyanidin-based reds and pinks to delphinidin-based purples and blues. jst.go.jpoup.com

A primary target for this manipulation is the gene encoding flavonoid 3',5'-hydroxylase (F3'5'H), an enzyme that converts precursors into the substrates for delphinidin (B77816) synthesis. jst.go.jpoup.com Many popular ornamental flowers like roses and chrysanthemums naturally lack a functional F3'5'H gene and thus cannot produce blue or violet pigments. jst.go.jpoup.comscielo.org.mx By introducing a functional F3'5'H gene from other plants, such as pansy or Campanula, scientists have successfully engineered these flowers to accumulate delphinidin, resulting in novel purple and violet hues. jst.go.jpoup.com This process directly shifts the metabolic flux away from the production of cyanidin. oup.com

Another key enzyme, dihydroflavonol 4-reductase (DFR), can also be manipulated to alter color. The substrate specificity of DFR plays a crucial role in determining which anthocyanidin is produced. mdpi.com For instance, overexpressing a DFR gene with a preference for certain precursors can shift the entire anthocyanin profile. mdpi.com In a Rosa hybrid, the endogenous Dfr gene was down-regulated while an Iris Dfr and a Viola F3'5'H were over-expressed, leading to the accumulation of delphinidin and a novel violet-colored flower. scielo.org.mx

Transcription factors, such as those from the MYB and bHLH families, which regulate the expression of structural genes like DFR and ANS, are also targets for genetic engineering. mdpi.comnih.gov Overexpression of a transcription factor like PAP1 can lead to the upregulation of multiple genes in the pathway, resulting in an intense accumulation of anthocyanins and a deep purple coloration throughout the plant. nih.gov These strategies demonstrate the power of genetic engineering to precisely control the biochemical pathways responsible for color, creating specific aesthetic traits by modifying the balance of pigments like cyanidin and delphinidin.

Table 3: Gene Manipulation for Color Traits by Altering Anthocyanin Pathways

Plant Target Gene(s) Modification Resulting Color Change Reference(s)
Chrysanthemum F3'5'H from Campanula Overexpression Shift from cyanidin (pink/red) to delphinidin, resulting in purple/violet flowers. oup.com
Rose Rose Dfr and Iris Dfr, Viola F3'5'H Down-regulation of endogenous Dfr, overexpression of Iris Dfr and Viola F3'5'H. Accumulation of delphinidin, creating a novel violet color. scielo.org.mx
Petunia Maize Dfr gene Overexpression in a mutant petunia. Production of pelargonidin (B1210327), resulting in a new orange flower color. mdpi.com
Cyclamen F3'5'H Antisense suppression Shift in pigmentation from purple (delphinidin-based) to red/pink (cyanidin-based). mdpi.com

Emerging Research Areas and Future Perspectives

Elucidation of Novel Cyanidin (B77932) Biosynthesis Pathways and Regulatory Mechanisms

The biosynthesis of cyanidin is a complex, multi-step process originating from the phenylpropanoid pathway. frontiersin.org While the core enzymatic steps are well-established, current research is uncovering novel genes and intricate regulatory networks that fine-tune its production in various organisms, including fungi. frontiersin.org

Recent studies have moved beyond the traditional plant-focused research to explore cyanidin synthesis in other organisms. For instance, in the medicinal fungus Cordyceps cicadae, two key genes, CcDFR and CcOMT9, have been identified to have opposing effects on cyanidin biosynthesis. frontiersin.org Deletion of CcDFR was found to decrease the production of cyanidin-3-O-glucoside (C3G), while the knockout of CcOMT9 led to an increase in C3G, suggesting a distinct regulatory pathway compared to plants. frontiersin.org This discovery opens up possibilities for industrial-scale production of cyanidin through genetic modification of microbial strains. frontiersin.org

In plants, the regulation of cyanidin synthesis is primarily managed at the transcriptional level by a complex of proteins known as the MYB-bHLH-WD40 (MBW) complex. nih.govmaxapress.com However, emerging research is identifying other transcription factor families, such as WRKY, ZIP, MADS-box, and NAC proteins, that also participate in this regulation, either by interacting with the MBW complex or by directly influencing its components. maxapress.com The integration of transcriptomic and metabolomic analyses is proving to be a powerful approach to identify these novel regulatory genes and understand their function. For example, in Verbena stricta, this combined analysis revealed that the downregulation of the Flavonoid 3′, 5′-hydroxylase (F3′5′H) gene was a key factor in the color mutation from purple to white, by limiting the flux towards delphinidin (B77816) and subsequently affecting the entire anthocyanin profile. nih.gov

Future research will likely focus on further dissecting these complex regulatory networks, including the role of post-translational modifications and epigenetic controls, to gain a more holistic understanding of how cyanidin production is modulated by developmental and environmental cues. frontiersin.org

Comprehensive Understanding of Molecular Targets and Protein Interactions

The biological effects of cyanidin are mediated through its interaction with various molecular targets, including proteins and signaling pathways. Advanced computational techniques, such as molecular docking and molecular dynamics simulations, are becoming instrumental in predicting and characterizing these interactions at an atomic level. mdpi.commdpi.com

Molecular docking studies have been employed to investigate the binding affinities of cyanidin with a range of protein targets. For instance, research on the Zika virus revealed that cyanidin, along with malvidin, showed high binding affinity to the NS3 helicase, a key viral enzyme. ajbls.com Another study focusing on SARS-CoV-2 identified cyanidin as a potential inhibitor of the spike protein, with simulations showing stable interactions through hydrogen bonds and hydrophobic interactions with key amino acid residues like Asn343 and Ser371. nih.gov

In the context of metabolic diseases and aging, cyanidin's interactions with proteins in the insulin (B600854)/insulin-like growth factor signaling (IIS) pathway have been explored. mdpi.com Molecular docking analyses have shown that cyanidin can bind to key proteins in this pathway, such as Tsc2 and EIF4E, suggesting a potential mechanism for its anti-aging and insulin-sensitizing properties. mdpi.com Similarly, the inhibitory effects of cyanidin on enzymes like cytochrome P450 3A4 (CYP3A4) have been investigated using these computational approaches, providing insights into potential food-drug interactions. nih.gov

The table below summarizes the findings from various molecular docking studies, highlighting the potential protein targets of cyanidin and the predicted binding affinities.

Target Protein/EnzymeOrganism/VirusPredicted Interaction/EffectKey Interacting ResiduesReference
β-glucosidase (BGL)Vaccinium macrocarpon (Cranberry)Enzymatic degradationGln88, Asn234, Glu451, His377, Gly453 mdpi.com
Tsc2Reticulitermes chinensisAnti-aging, insulin-sensitizingGly5, Leu202 (hydrophobic interactions) mdpi.com
EIF4EReticulitermes chinensisAnti-aging, insulin-sensitizingNot specified mdpi.com
NS3 helicaseZika VirusAntiviralTyr161 (hydrophobic interaction) ajbls.com
Spike ProteinSARS-CoV-2AntiviralAsn343, Ser371, Asn437, Asn440, Ser372 nih.gov
Cytochrome P450 3A4HumanEnzyme inhibitionCys442 nih.gov

Future research is expected to expand the map of cyanidin's protein interactions, moving from predictive models to in vitro and in vivo validation to fully elucidate the molecular basis of its diverse biological activities.

Role in Organismal Development and Environmental Adaptability

Cyanidin plays a crucial role not only in the life cycle of plants but also in their ability to adapt to a changing environment. nih.govresearchgate.net These pigments are vital for attracting pollinators and seed dispersers, thereby ensuring reproductive success. frontiersin.orgtandfonline.com Beyond reproduction, cyanidin contributes significantly to a plant's resilience against various biotic and abiotic stressors. frontiersin.orgresearchgate.net

The accumulation of cyanidin is often a response to environmental challenges. For example, these compounds provide protection against high-intensity light and harmful UV radiation by acting as a natural sunscreen. frontiersin.orgresearchgate.net They also play a role in mitigating oxidative damage caused by stressors such as drought, nutrient deficiency, and pathogen attacks. frontiersin.orgnih.gov The antioxidant properties of cyanidin help in neutralizing reactive oxygen species (ROS) generated during stress conditions, thus protecting cellular components from damage. researchgate.net

Recent research has also highlighted the involvement of genes related to cyanidin biosynthesis in broader developmental and adaptive processes. In Cordyceps cicadae, the genes CcDFR and CcOMT9, which regulate cyanidin production, were also found to be linked to environmental adaptability and the regulation of growth and development. frontiersin.org This suggests a dual role for these genetic pathways, connecting secondary metabolism with fundamental life processes.

The contribution of cyanidin to plant fitness is a key area of ongoing research. Anthocyanin-rich crops, for instance, have demonstrated increased resilience to pests, potentially reducing the need for chemical pesticides and promoting more sustainable agricultural practices. frontiersin.org

Advanced Methodologies for Structure-Function Relationship Studies

Understanding the relationship between the chemical structure of cyanidin and its biological function is fundamental to harnessing its full potential. The development of advanced analytical and computational methods is providing unprecedented insights into these structure-function relationships. mdpi.commdpi.com

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and diode array detection (DAD) remains a cornerstone for the identification, separation, and quantification of cyanidin and its glycosides in complex mixtures. mdpi.com Techniques like UPLC-MS/MS allow for detailed profiling of flavonoids in various natural sources. mdpi.com

Computational approaches are becoming increasingly sophisticated. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA), are being used to build predictive models that correlate the structural features of cyanidin derivatives with their biological activities, such as enzyme inhibition. nih.gov These models can guide the synthesis of new derivatives with enhanced or specific functionalities.

The future of this field lies in the integration of these advanced methodologies. Combining high-resolution analytical data with powerful computational modeling will allow for a more precise understanding of how subtle structural variations in the cyanidin molecule translate into significant differences in its biological function, paving the way for targeted applications in nutrition and medicine.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for characterizing Cyanidin(1-) purity and structural conformation in plant extracts?

  • Methodological Answer : Cyanidin(1-) characterization typically involves UV-Vis spectrophotometry (λmax ~ 520 nm in acidic methanol) and chromatographic techniques (TLC/HPLC with Rf values validated against literature standards). For reproducibility, include solvent system details (e.g., BAW = n-Butanol:Acetic Acid:Water, 4:1:5) and cross-reference spectral data with established databases . Thin-layer chromatography (TLC) Rf values should align with published ranges (e.g., 0.68 in Forestal solvent) to confirm identity . Quantification via HPLC requires calibration curves using authentic standards and validation of peak purity via diode-array detection .

Q. How can extraction protocols for Cyanidin(1-) be optimized to balance yield and structural stability?

  • Methodological Answer : Optimize solvent polarity (e.g., acidified methanol vs. ethanol), temperature (4–25°C to prevent degradation), and extraction time (≤2 hrs under nitrogen to avoid oxidation). Use a factorial design to test variables (e.g., solvent pH, solid-liquid ratio) and validate stability via accelerated aging studies (40°C/75% RH for 30 days) with periodic HPLC monitoring . Include negative controls (e.g., solvent-only extracts) to rule out matrix interference .

Q. What experimental controls are critical when assessing Cyanidin(1-’s) in vitro antioxidant activity?

  • Methodological Answer : Use positive controls (e.g., Trolox or ascorbic acid) and negative controls (buffer-only or DMSO vehicle). Standardize cell-based assays (e.g., DPPH/ABTS) by pre-incubating Cyanidin(1-) in simulated physiological conditions (pH 7.4, 37°C) to mimic bioavailability. Normalize data to protein content or cell count to reduce variability .

Advanced Research Questions

Q. How can conflicting reports on Cyanidin(1-’s) bioavailability in mammalian systems be systematically addressed?

  • Methodological Answer : Conduct comparative pharmacokinetic studies using isotopically labeled Cyanidin(1-) (e.g., ¹³C-tracers) to track absorption/metabolism. Employ LC-MS/MS for quantification in plasma and tissues, and account for inter-species differences (e.g., murine vs. human gut microbiota) using germ-free models. Meta-analyze existing data to identify methodological inconsistencies (e.g., dosing regimens, detection limits) .

Q. What statistical models are most robust for analyzing dose-dependent effects of Cyanidin(1-) in multi-target assays (e.g., anti-inflammatory and antiproliferative activity)?

  • Methodological Answer : Apply mixed-effects models to handle nested data (e.g., technical replicates) and Bayesian hierarchical models for multi-endpoint studies. Use principal component analysis (PCA) to reduce dimensionality in omics datasets. Validate findings via bootstrapping or cross-validation to mitigate overfitting .

Q. How can researchers reconcile discrepancies in reported UV-Vis λmax values for Cyanidin(1-) across solvent systems?

  • Methodological Answer : Systematically test solvent effects (e.g., pH, polarity) on spectral shifts. For example, λmax increases in acidic methanol (520 nm) but redshifts in alkaline buffers due to structural isomerization. Use quantum mechanical calculations (TD-DFT) to model solvatochromic effects and validate experimentally with controlled solvent matrices .

Q. What strategies mitigate photodegradation of Cyanidin(1-) during long-term spectroscopic studies?

  • Methodological Answer : Conduct stability studies under varied light conditions (UV/visible light, dark controls) with argon-purged samples to minimize oxidation. Use amber vials and integrate real-time degradation kinetics (e.g., first-order decay models) into data correction algorithms. Cross-validate with LC-MS to identify degradation byproducts .

Methodological Best Practices

  • Data Contradiction Analysis : When conflicting results arise (e.g., bioactivity in cell vs. animal models), perform in vitro-in vivo correlation (IVIVC) studies and assess methodological variables (e.g., compound solubility, delivery vehicles) .
  • Experimental Reproducibility : Document all protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable), including raw data and code for statistical analyses in supplementary materials .
  • Literature Synthesis : Use systematic review frameworks (e.g., PRISMA) to map knowledge gaps and avoid redundancy. Categorize studies by methodology (e.g., in vitro, in vivo) and critically appraise experimental designs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.